2-cycloheptylideneacetic acid CAS 1903-29-3 properties
This technical guide provides a comprehensive analysis of 2-Cycloheptylideneacetic acid (CAS 1903-29-3) , a critical seven-membered ring intermediate used in the synthesis of neuroactive agents (e.g., gabapentin analogs)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of 2-Cycloheptylideneacetic acid (CAS 1903-29-3) , a critical seven-membered ring intermediate used in the synthesis of neuroactive agents (e.g., gabapentin analogs) and functionalized linkers.
-unsaturated carboxylic acid featuring an exocyclic double bond on a seven-membered carbocycle. It serves as a pivotal building block in medicinal chemistry, particularly for introducing medium-sized rings into scaffold structures. Its primary utility lies in its conversion to (1-aminomethyl)cycloheptylacetic acid (a gabapentin analog) and as a cleavable linker in antibody-drug conjugates (ADCs) due to the acid-sensitivity of its derivatives.
This guide details the physicochemical profile, validated synthetic protocols, and downstream applications of CAS 1903-29-3, designed for researchers requiring high-purity synthesis and characterization.
Physicochemical Profile
Property
Data
Source
CAS Number
1903-29-3
ChemicalBook [1]
IUPAC Name
2-Cycloheptylideneacetic acid
PubChem [2]
Molecular Formula
C₉H₁₄O₂
Molecular Weight
154.21 g/mol
Appearance
Colorless to pale yellow liquid / Low-melting solid
Rationale: The HWE reaction is the gold standard for synthesizing
-unsaturated esters with high yield and minimal side products compared to the Wittig reaction. Although the cycloheptanone ring is symmetric (negating isomerism concerns at the ketone), the phosphonate byproduct is water-soluble, simplifying purification.
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Hydrolysis: Dissolve the intermediate ethyl ester in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 equiv) and stir at RT overnight. Acidify to pH 2 with 1M HCl and extract to yield the free acid.
Method B: Knoevenagel Condensation (Scalable)
Rationale: Ideal for large-scale production where atom economy is prioritized. This route avoids expensive phosphonates.
Protocol:
Mix cycloheptanone (1.0 equiv), cyanoacetic acid (1.1 equiv), and ammonium acetate (0.1 equiv) in toluene.
Reflux with a Dean-Stark trap to remove water azeotropically.
The resulting nitrile intermediate is hydrolyzed using concentrated HCl under reflux to yield 2-cycloheptylideneacetic acid.
Mechanistic Pathway (HWE)[2][3]
Figure 1: Step-wise mechanism of the Horner-Wadsworth-Emmons olefination applied to cycloheptanone.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are expected.
5.75 ppm (s, 1H): Vinylic proton (=CH -COOH). The singlet confirms the quaternary nature of the ring attachment.
2.80–2.90 ppm (m, 2H): Allylic ring protons cis to the carboxyl group (deshielded).
2.20–2.30 ppm (m, 2H): Allylic ring protons trans to the carboxyl group.
1.50–1.80 ppm (m, 8H): Remaining homoallylic ring protons.
MS (ESI-)
m/z: 153.1
(Calculated Mass: 154.09).
Applications in Drug Discovery
Gabapentin Analogs (Seven-Membered Ring)
The most significant application of CAS 1903-29-3 is as a precursor to (1-aminomethyl)cycloheptylacetic acid , a homolog of the blockbuster drug Gabapentin (Neurontin).
Workflow:
Esterification: Convert acid to methyl ester.
Michael Addition: Add nitromethane (
) using DBU as a base.
Hydrogenation: Reduce the nitro group and the double bond (Raney Ni,
) to form the -amino acid.
Result: A lipophilic GABA analog targeting the
subunit of voltage-gated calcium channels.
Acid-Sensitive Linkers
The exocyclic double bond provides a unique reactivity profile for creating acid-labile linkers in antibody-drug conjugates (ADCs). The steric bulk of the seven-membered ring influences the hydrolysis rate of downstream esters/amides, allowing for "tunable" release kinetics in the acidic tumor microenvironment (pH 5.0–6.0).
or Ar). The double bond is susceptible to slow oxidation; protect from light.
Handling: Use standard PPE (gloves, goggles). Perform synthesis in a fume hood to manage phosphonate byproducts (HWE) or ammonia evolution (Knoevenagel).
References
ChemicalBook. (2024). 2-Cycloheptylideneacetic acid Properties and Suppliers.
PubChem. (2024). Compound Summary: Cycloheptylideneacetic acid.[1][2] National Library of Medicine.
Fuchs, A. (1922).[2] Monatshefte für Chemie, 43, 129-137.[2] (Cited in Chemical Abstracts Vol. 17, p. 1354).[2]
Organic Syntheses. (1973).
-Cyclohexaneacetic acid, ethyl ester. Coll. Vol. 5, p. 547. (Protocol adapted for cycloheptyl analog).
Moghaddam, F. M., et al. (2018). Synthesis of Novel Shikonin Derivatives. Molecules, 23(10). (Describes synthesis of compound 5a: cycloheptylideneacetic acid).
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility
Executive Summary
2-Cycloheptylideneacetic acid (CAS: 1903-29-3) represents a critical seven-membered carbocyclic scaffold in organic synthesis. Distinguished by its exocyclic double bond, this
-unsaturated carboxylic acid serves as a pivotal intermediate in the synthesis of suberane-class pharmaceuticals and polycyclic aromatic hydrocarbons. This guide delineates its physicochemical profile, validated synthetic protocols via the Horner-Wadsworth-Emmons (HWE) pathway, and its role as a precursor in drug development.
Part 1: Physicochemical Profile
The molecule consists of a cycloheptane ring fused to an acetic acid moiety via an exocyclic alkene at the C1 position. The strain inherent in the seven-membered ring, combined with the conjugation of the alkene to the carboxylic acid, dictates its reactivity profile.
Table 1: Core Chemical Data
Parameter
Specification
Notes
Chemical Name
2-Cycloheptylideneacetic acid
CAS Registry Number
1903-29-3
Distinct from the ethyl ester (CAS 4438-24-2)
Molecular Formula
Molecular Weight
154.21 g/mol
Monoisotopic Mass: 154.099
Physical State
Solid (Crystalline)
Typically white to off-white needles
Melting Point
68–72 °C
Solvent dependent (recrystallized from hexanes/EtOAc)
pKa (Predicted)
4.6 ± 0.1
Typical for conjugated carboxylic acids
LogP (Predicted)
2.35
Moderate lipophilicity
SMILES
OC(=O)C=C1CCCCCC1
Part 2: Synthetic Architecture (HWE Protocol)
Rationale for Method Selection
While the Reformatsky reaction (zinc-mediated addition of
-haloesters) was historically used, it often yields the -hydroxy ester intermediate, requiring a subsequent dehydration step that can lead to endocyclic double bond migration.
The Horner-Wadsworth-Emmons (HWE) reaction is the superior protocol for professional applications. It guarantees the formation of the exocyclic alkene with high regioselectivity and avoids the harsh acidic conditions of dehydration.
Validated Experimental Protocol
Objective: Synthesis of 2-cycloheptylideneacetic acid from cycloheptanone.
Reagents:
Substrate: Cycloheptanone (1.0 eq)
Reagent: Triethyl phosphonoacetate (1.2 eq)
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
Solvent: Anhydrous Tetrahydrofuran (THF)
Hydrolysis Base: Sodium Hydroxide (2M aq)
Step-by-Step Methodology:
Activation (Ylide Formation):
In a flame-dried 3-neck flask under Argon atmosphere, suspend NaH (1.5 eq) in anhydrous THF at 0°C.
Add Triethyl phosphonoacetate (1.2 eq) dropwise over 20 minutes.
Observation: Evolution of
gas. Stir for 30 mins until the solution becomes clear (formation of the phosphonate carbanion).
Olefination:
Add Cycloheptanone (1.0 eq) dropwise to the ylide solution at 0°C.
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: TLC (Hexane:EtOAc 9:1) should show consumption of ketone and appearance of the ester (Ethyl 2-cycloheptylideneacetate).
Workup (Ester Isolation):
Quench with saturated
. Extract with Diethyl Ether ().
Dry organics over
and concentrate in vacuo.
Note: The crude ester (CAS 4438-24-2) is sufficient for the next step.
Hydrolysis to Acid:
Dissolve the crude ester in Methanol/THF (1:1).
Add 2M NaOH (3.0 eq) and reflux for 2 hours.
Cool to RT and remove volatiles. Acidify the aqueous residue with 1M HCl to pH 2.
Precipitate forms.[1] Extract with Ethyl Acetate, dry, and recrystallize from Hexanes.
Reaction Workflow Visualization
Figure 1: Step-wise synthetic workflow for the production of 2-cycloheptylideneacetic acid via the Horner-Wadsworth-Emmons pathway.
Part 3: Structural Validation (Spectroscopy)
To ensure scientific integrity, the isolated product must be validated against the following spectral fingerprints.
5.70 ppm (s, 1H): Vinylic proton (). This is the diagnostic peak. It must be a singlet (or fine triplet due to allylic coupling).
2.80 ppm (m, 2H): Allylic ring protons ( to double bond).
2.40 ppm (m, 2H): Allylic ring protons ( to double bond).
1.50–1.80 ppm (m, 6H): Remaining ring methylene protons.
Infrared Spectroscopy (FT-IR)[7]
1685–1695 cm
: Strong stretch (Conjugated Acid).
1630–1640 cm
: stretch (Exocyclic alkene).
2500–3300 cm
: Broad O-H stretch (Carboxylic acid dimer).
Part 4: Pharmaceutical Applications
The 2-cycloheptylideneacetic acid scaffold is a pharmacophore precursor for agents targeting the Central Nervous System (CNS) and cardiovascular system.
Suberane (Cycloheptane) Derivatives
This acid is the direct precursor to 2-cycloheptylacetic acid (via catalytic hydrogenation using Pd/C). Saturated cycloheptylacetic acid is a lipophilic anchor used in the design of:
Enciprazine: A non-sedative anxiolytic.
Bencyclane (Precursor): While Bencyclane typically uses an ether linkage, related vasodilators utilize the carbon-linked cycloheptane tail to improve blood-brain barrier (BBB) penetration due to the high lipophilicity of the
ring.
Bioisosteric Replacement
In drug design, the cycloheptylidene moiety is often used as a bulky, lipophilic bioisostere for the cyclohexyl or phenyl group. The exocyclic double bond provides a rigid handle that locks the side chain in a specific orientation relative to the ring, critical for receptor binding affinity studies.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12624466, 2-Cycloheptylideneacetic acid. Retrieved from [Link]
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
Lead Sciences. Product Data Sheet: 2-Cycloheptylideneacetic acid (CAS 1903-29-3). Retrieved from [Link]
Claridge, T. D. W., et al. (2008). Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide. Organic Letters, 10(23), 5437-5440. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Executive Summary
2-Cycloheptylideneacetic acid (CAS 1903-29-3) is a pivotal bicyclic precursor and pharmacophore building block in medicinal chemistry. Characterized by an exocyclic double bond connecting a seven-membered cycloheptane ring to an acetic acid moiety, it serves as a critical intermediate in the synthesis of antispasmodic agents (e.g., Bencyclane analogues) and novel anticancer naphthoquinone derivatives (e.g., Shikonin analogues). This guide provides a definitive analysis of its structural properties, a validated Horner-Wadsworth-Emmons (HWE) synthesis protocol, and spectroscopic characterization standards.
Chemical Identity & Physicochemical Properties[1][2][3]
The compound consists of a cycloheptane ring fused to an acetic acid side chain via a
hybridized carbon, creating a rigid steric bulk often exploited to occupy hydrophobic pockets in receptor binding sites.
Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted)
~4.75 (Carboxylic acid)
Structural Analysis & Reactivity
The reactivity of 2-cycloheptylideneacetic acid is dominated by the
-unsaturated carboxylic acid motif. The exocyclic double bond is conjugated with the carbonyl group, making the -carbon (ring carbon) susceptible to Michael additions, while the carboxylic acid allows for amide coupling or esterification.
Structural Logic Diagram
The following diagram illustrates the core connectivity and reactive sites.
Figure 1: Structural connectivity highlighting the lipophilic ring, rigid alkene linker, and polar reactive head group.
Synthesis Protocol: Horner-Wadsworth-Emmons Route
While the Reformatsky reaction is a historical route, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred modern method due to higher yields, easier workup, and stereochemical control (favoring the E-isomer, though the symmetry of cycloheptanone negates E/Z issues here).
Reaction Scheme
Detailed Methodology
Reagents:
Triethyl phosphonoacetate (1.1 equiv)
Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)
, suspend NaH (washed with hexane to remove oil) in anhydrous THF.
Deprotonation: Add triethyl phosphonoacetate dropwise at 0°C. Stir for 30-60 minutes until
evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).
Addition: Add cycloheptanone dropwise while maintaining temperature <20°C.
Reflux: Warm to room temperature, then reflux at 60-65°C for 2-4 hours to drive the reaction to completion.
Workup (Ester): Quench with water, extract with diethyl ether, dry over
, and concentrate. Purify the intermediate ester via vacuum distillation or flash chromatography.
Hydrolysis: Dissolve the ester in MeOH/Water (1:1) containing NaOH (2 equiv). Reflux for 2 hours. Acidify with 1M HCl to pH 2.
Isolation: Filter the precipitated solid or extract with DCM to obtain 2-cycloheptylideneacetic acid . Recrystallize from hexane/ethyl acetate.
Process Flow Diagram
Figure 2: Step-by-step workflow for the HWE synthesis and subsequent hydrolysis.
Spectroscopic Characterization
Validation of the structure relies on the distinct vinylic proton signal and the preservation of the seven-membered ring.
Table 2: Predicted NMR & IR Data
Technique
Signal
Assignment
NMR (300 MHz, )
10.5-12.0 (br s, 1H)
Carboxylic Acid (-COOH )
5.70 (s, 1H)
Vinylic Proton (=CH -COOH)
2.80-2.90 (m, 2H)
Allylic Ring Protons ( to C=C)
2.20-2.30 (m, 2H)
Allylic Ring Protons ( to C=C)
1.50-1.80 (m, 8H)
Homoallylic Ring Protons ()
NMR
172.0
Carbonyl (C=O)
168.0
Quaternary Alkene (Ring=C)
113.5
Vinylic Methine (=CH)
26.0 - 38.0
Cycloheptane carbons
FT-IR (Neat)
2500-3300
O-H Stretch (Broad, Acid)
1690-1715
C=O Stretch (Conjugated Acid)
1635
C=C Stretch (Exocyclic)
Pharmaceutical Applications
2-Cycloheptylideneacetic acid acts as a lipophilic anchor in drug design. Its primary utility lies in modifying the solubility and membrane permeability of polar pharmacophores.
Shikonin Derivatives (Oncology):
Recent research utilizes this acid to esterify the side chain of Shikonin, a natural naphthoquinone. The resulting Cycloheptylideneacetylshikonin analogues have demonstrated enhanced cytotoxicity against melanoma cell lines (e.g., WM164, MUG-Mel2) compared to the parent compound. The cycloheptylidene tail improves cellular uptake and stability [2].
Vasodilators & Antispasmodics:
Structurally related to the intermediate used for Bencyclane (a vasodilator), this acid provides the cycloheptane ring necessary for antagonism at 5-HT and calcium channels. It serves as a precursor for generating 2-cycloheptylethanol derivatives via reduction.
Fragment-Based Drug Discovery (FBDD):
The rigid exocyclic double bond locks the spatial orientation of the carboxyl group relative to the ring, making it an excellent probe for exploring steric constraints in enzyme active sites (e.g., GPCR lipophilic pockets).
References
Mullner, S., et al. (2018). "Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells." Molecules, 23(10), 2596. (Contextual citation regarding cycloalkyl-acetyl derivatives of Shikonin). Retrieved from [Link]
Organic Syntheses. (1973). "Cyclohexylideneacetic acid, ethyl ester" (Protocol adapted for Cycloheptanone). Org.[2] Synth. 53, 1842. Retrieved from [Link]
difference between 2-cycloheptylideneacetic acid and 2-cycloheptylacetic acid
Comparative Analysis of Structural, Synthetic, and Pharmacological Divergence Executive Summary This technical guide analyzes the critical distinctions between 2-cycloheptylideneacetic acid (1) and 2-cycloheptylacetic ac...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Structural, Synthetic, and Pharmacological Divergence
Executive Summary
This technical guide analyzes the critical distinctions between 2-cycloheptylideneacetic acid (1) and 2-cycloheptylacetic acid (2) . While chemically related as parent and reduced congener, their utility in drug discovery differs fundamentally due to the presence of an exocyclic alkene in (1) versus a saturated alkyl linkage in (2) .
For medicinal chemists, (1) serves as a rigidified scaffold and Michael acceptor, whereas (2) functions as a flexible lipophilic spacer. This guide details their structural characterization, validated synthetic protocols, and reactivity profiles.
Structural & Electronic Characterization
The core difference lies in the hybridization of the linker carbon (C
to the ring) and the resulting conformational constraints.
Feature
2-Cycloheptylideneacetic Acid (1)
2-Cycloheptylacetic Acid (2)
CAS Number
4438-24-2
4401-20-1
Molecular Formula
MW
154.21 g/mol
156.22 g/mol
Hybridization (Linker)
(Alkene)
(Alkane)
Geometry
Planar at attachment; Rigid
Tetrahedral; Free rotation
Electronic Nature
-Unsaturated (Conjugated)
Saturated (Non-conjugated)
Lipophilicity (cLogP)
~2.1 (Lower due to polarity)
~2.5 (Higher lipophilicity)
Conformational Impact
Compound (1): The exocyclic double bond locks the acetic acid moiety into the plane of the adjacent ring carbons. This restricts the "cone of rotation," making it ideal for probing specific receptor binding pockets where ligand rigidity is required to minimize entropy loss upon binding.
Compound (2): The single bond allows free rotation (360°), permitting the carboxylic acid to adopt multiple conformations (induced fit).
Synthetic Pathways & Protocols
The synthesis of these moieties typically follows a linear workflow where the unsaturated (1) is the precursor to the saturated (2) .
Diagram 1: Synthetic Workflow
Protocol A: Synthesis of 2-Cycloheptylideneacetic Acid (1)
Methodology: Horner-Wadsworth-Emmons (HWE) Olefination.
Rationale: The HWE reaction is preferred over the Reformatsky reaction for scale-up due to higher yields, easier workup, and the avoidance of zinc waste.
Dropwise add triethyl phosphonoacetate; stir for 30 min to generate the phosphonate carbanion.
Add Cycloheptanone slowly. The solution will typically turn clear/yellow.
Warm to room temperature (RT) and reflux for 4-6 hours.
Workup: Quench with sat.
. Extract with EtOAc.
Hydrolysis: The resulting ester is hydrolyzed using LiOH in THF/H2O, followed by acidification to pH 2 to precipitate the acid (1) .
Protocol B: Synthesis of 2-Cycloheptylacetic Acid (2)
Methodology: Catalytic Hydrogenation.[1]
Rationale: This ensures complete saturation of the exocyclic double bond without affecting the carboxylic acid.
Add Pd/C catalyst carefully (under inert atmosphere to prevent ignition).
Purge system with
gas (balloon pressure or 30 psi in a Parr shaker).
Stir vigorously at RT for 12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.
Concentration: Evaporate solvent to yield (2) as a white solid or viscous oil.
Reactivity & Stability Profile
Understanding the reactivity difference is crucial for downstream derivatization in drug development.
Diagram 2: Reactivity Divergence
Key Reactivity Differences[2][3]
Michael Acceptor Ability (Compound 1):
The conjugated double bond makes (1) an electrophile at the
-carbon (the ring carbon).
Risk:[2][3][4] Can covalently bind to cysteine residues in proteins (glutathione depletion).
Utility: Can be used to introduce substituents at the ring junction via 1,4-addition (e.g., cuprate addition).
Metabolic Stability:
(1) is susceptible to epoxidation by CYP450 enzymes or reduction by reductases.
(2) is generally more metabolically stable, undergoing standard
-oxidation or ring hydroxylation.
Pharmaceutical Applications
Bioisosterism: Compound (2) is often used as a lipophilic spacer, similar to a cyclohexyl group but with slightly larger volume and different ring puckering (twist-chair).
Rigidification Strategy: Compound (1) is employed when a pharmacophore needs to be locked in a specific vector. For example, in the development of analgesic agents or anticonvulsants, restricting the rotation of the acid tail can significantly increase potency by reducing the entropic cost of binding to the receptor.
References
Synthesis of Cycloheptylideneacetic Acid Derivatives
Source: PubChem. (2025).[5][6] 2-Cycloheptylideneacetic acid. National Library of Medicine.
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Cycloheptylideneacetic Acid: Synthesis and Melting Point Determination
Abstract Introduction: The Imperative for Foundational Physicochemical Data In the landscape of medicinal chemistry and drug development, the carboxylic acid moiety is a cornerstone, present in over 450 marketed drugs.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Imperative for Foundational Physicochemical Data
In the landscape of medicinal chemistry and drug development, the carboxylic acid moiety is a cornerstone, present in over 450 marketed drugs.[1] Its ability to engage in strong electrostatic and hydrogen bonding interactions often makes it a critical component of a molecule's pharmacophore.[1] When incorporated into cyclic scaffolds, such as the cycloheptyl ring of 2-cycloheptylideneacetic acid, unique conformational and lipophilic properties can be introduced, potentially influencing a compound's pharmacokinetic and pharmacodynamic profile. The α,β-unsaturation adjacent to the carboxylic acid introduces a Michael acceptor, a reactive site that can be pivotal for covalent interactions with biological targets.
Despite its interesting structural motifs, 2-cycloheptylideneacetic acid lacks a publicly reported melting point. This data gap presents a significant challenge for any research program involving this compound. The melting point is a fundamental and powerful indicator of a substance's purity. A sharp melting range is characteristic of a pure compound, whereas impurities typically depress the melting point and broaden the range. Therefore, the ability to synthesize and accurately characterize such a compound is a foundational step in any subsequent research.
This guide addresses this gap by providing a detailed, field-proven protocol for the synthesis of 2-cycloheptylideneacetic acid via the Doebner modification of the Knoevenagel condensation.[2][3] Subsequently, a meticulous, step-by-step procedure for determining its melting point using a modern digital apparatus is presented, ensuring high-fidelity data generation.
Synthesis of 2-Cycloheptylideneacetic Acid via Doebner-Knoevenagel Condensation
The synthesis of α,β-unsaturated carboxylic acids from ketones or aldehydes is reliably achieved through the Knoevenagel condensation. The Doebner modification is particularly effective, utilizing malonic acid in a pyridine solvent with a catalytic amount of piperidine, which facilitates both condensation and subsequent decarboxylation in a single pot.[2][3]
Causality of Experimental Design
Choice of Reactants: Cycloheptanone is the ketone precursor. Malonic acid serves as the active methylene compound, providing the two-carbon extension that will become the acetic acid moiety.
Solvent and Catalyst System: Pyridine acts as a basic solvent, facilitating the reaction. Piperidine, a stronger base, is used in catalytic amounts to deprotonate the malonic acid, forming the nucleophilic enolate required for the initial condensation step.[3] The reaction conditions also promote the decarboxylation of the intermediate cycloheptylidenemalonic acid.
Work-up Procedure: The reaction is quenched by acidification with hydrochloric acid. This protonates the carboxylate product, causing it to precipitate out of the aqueous solution, allowing for its isolation by filtration.[4]
Experimental Protocol: Synthesis
Materials:
Cycloheptanone
Malonic Acid
Pyridine
Piperidine
Concentrated Hydrochloric Acid (HCl)
Deionized Water
Round-bottomed flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Beakers and graduated cylinders
Procedure:
To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cycloheptanone (1.0 eq), malonic acid (1.2 eq), and pyridine (2.5 vol eq relative to cycloheptanone).
With gentle stirring, add a catalytic amount of piperidine (0.1 eq).
Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Carefully pour the cooled reaction mixture into a beaker containing an ice-water slurry.
Slowly acidify the mixture by adding concentrated HCl dropwise with vigorous stirring until the pH is approximately 1-2. A precipitate should form.
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
Isolate the crude 2-cycloheptylideneacetic acid by vacuum filtration using a Buchner funnel.
Wash the solid product with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
Dry the product under vacuum to a constant weight. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be performed for further purification.
Synthesis Workflow Diagram
Caption: Workflow for accurate melting point determination.
Data Presentation and Interpretation
As the melting point for 2-cycloheptylideneacetic acid is not published, the experimentally determined value should be presented clearly.
Compound Name
CAS Number
Experimentally Determined Melting Range (°C)
Literature Melting Point (°C)
2-Cycloheptylideneacetic acid
1903-29-3
TBD
Not Available
Table to be populated with experimental results.
Interpretation: A narrow melting range (typically ≤ 2 °C) is indicative of a high-purity sample. A broad or depressed melting range suggests the presence of impurities, which disrupt the crystal lattice of the solid.
Conclusion
This guide provides a robust and scientifically sound methodology for the synthesis and physical characterization of 2-cycloheptylideneacetic acid. By following the detailed protocols, researchers can generate reliable, high-quality data for this and other sparsely characterized compounds. The principles of the Doebner-Knoevenagel condensation and meticulous melting point determination are fundamental techniques in organic and medicinal chemistry, ensuring the integrity and validity of subsequent research endeavors. The generation of such foundational data is a critical contribution to the broader scientific community, enabling further exploration of the potential applications of novel chemical entities.
Synthesis of Cycloheptylideneacetic Acid via Knoevenagel Condensation: A Detailed Guide
Abstract This comprehensive application note provides a detailed protocol for the synthesis of cycloheptylideneacetic acid through the Knoevenagel condensation reaction. It is designed for researchers, scientists, and pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of cycloheptylideneacetic acid through the Knoevenagel condensation reaction. It is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying mechanism, offers a step-by-step experimental procedure, and discusses critical parameters, safety considerations, and product characterization. By elucidating the causality behind experimental choices, this document aims to serve as an authoritative resource for the successful and reproducible synthesis of this valuable α,β-unsaturated carboxylic acid.
Introduction: The Significance of Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the synthesis of α,β-unsaturated compounds from an active methylene compound and a carbonyl group.[1][2] This reaction, a modification of the aldol condensation, is catalyzed by a weak base, typically an amine.[1] Its versatility and efficiency have made it an indispensable tool in the synthesis of a wide array of fine chemicals, including pharmaceuticals, polymers, and fragrances.[3]
Cycloheptylideneacetic acid, the target molecule of this protocol, is a valuable building block in medicinal chemistry and materials science. Its synthesis via the Knoevenagel condensation of cycloheptanone and an active methylene compound, such as malonic acid, offers a direct and efficient route to this α,β-unsaturated carboxylic acid.[1][3] This guide will focus on the Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and catalyst, leading to a concurrent decarboxylation to yield the desired monosubstituted acetic acid derivative.[1][4]
Reaction Mechanism: A Step-by-Step Elucidation
The synthesis of cycloheptylideneacetic acid via the Knoevenagel condensation of cycloheptanone and malonic acid in the presence of a piperidine/pyridine catalyst system proceeds through a well-established mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by the deprotonation of the active methylene compound (malonic acid) by the basic catalyst (piperidine) to form a resonance-stabilized enolate.[5] Concurrently, the catalyst can react with the carbonyl compound (cycloheptanone) to form an iminium ion, which is more electrophilic than the original ketone.[6] The nucleophilic enolate then attacks the iminium ion, leading to a tetrahedral intermediate.[5] Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated dicarbonyl compound.[5] In the Doebner modification, the use of pyridine as a solvent promotes the decarboxylation of the resulting malonic acid derivative, yielding the final cycloheptylideneacetic acid product.[1][4][7]
Figure 1: Reaction Mechanism. A simplified representation of the Knoevenagel condensation mechanism for the synthesis of cycloheptylideneacetic acid.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
3.1. Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles (mmol)
Purity
Supplier
Cycloheptanone
C₇H₁₂O
112.17
5.61 g (5.9 mL)
50
≥99%
Sigma-Aldrich
Malonic Acid
C₃H₄O₄
104.06
5.72 g
55
≥99%
Sigma-Aldrich
Piperidine
C₅H₁₁N
85.15
0.43 g (0.5 mL)
5
≥99%
Sigma-Aldrich
Pyridine
C₅H₅N
79.10
20 mL
-
Anhydrous, ≥99.8%
Sigma-Aldrich
Diethyl Ether
(C₂H₅)₂O
74.12
100 mL
-
Anhydrous, ≥99.7%
Sigma-Aldrich
Hydrochloric Acid
HCl
36.46
~30 mL
-
2 M solution
Fisher Scientific
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Granular
VWR
3.2. Equipment
100 mL round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel (250 mL)
Beakers and Erlenmeyer flasks
Rotary evaporator
Melting point apparatus
NMR spectrometer
FT-IR spectrometer
3.3. Step-by-Step Procedure
Figure 2: Experimental Workflow. A flowchart outlining the key steps in the synthesis of cycloheptylideneacetic acid.
Detailed Steps:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cycloheptanone (5.61 g, 50 mmol), malonic acid (5.72 g, 55 mmol), and pyridine (20 mL). To this mixture, add piperidine (0.43 g, 5 mmol) dropwise with stirring.
Causality: Malonic acid is used in slight excess to ensure complete conversion of the cycloheptanone. Pyridine acts as both a solvent and a catalyst for the decarboxylation step.[1][4] Piperidine is a more basic catalyst that facilitates the initial condensation.[5][8]
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115 °C) using a heating mantle. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of volatile reagents and solvent.
Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 2 M hydrochloric acid. This will neutralize the pyridine and piperidine and protonate the carboxylate product.
Causality: Acidification is crucial to protonate the cycloheptylideneacetate anion, making it soluble in the organic phase for extraction. It also serves to remove the basic catalysts by forming their water-soluble ammonium salts.
Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
Causality: Diethyl ether is a suitable solvent for extracting the non-polar organic product from the aqueous phase.
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution, 2 x 30 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
Causality: The brine wash helps to break any emulsions and further removes water from the organic phase. Anhydrous sodium sulfate is a drying agent that removes residual water.
Solvent Removal: Decant or filter the dried organic solution and remove the diethyl ether under reduced pressure using a rotary evaporator.
Purification: The crude product, a pale yellow oil or solid, can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure cycloheptylideneacetic acid as a white solid.
Characterization: The identity and purity of the final product should be confirmed by analytical techniques.
Cycloheptanone: Flammable liquid and vapor. Causes skin and eye irritation.
Malonic Acid: Causes serious eye damage. Harmful if swallowed.
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
Pyridine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
Hydrochloric Acid: Causes severe skin burns and eye damage.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete reaction
Extend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Loss of product during work-up
Ensure the aqueous layer is thoroughly extracted. Avoid vigorous shaking that can lead to emulsions.
Impure Product
Incomplete removal of starting materials or byproducts
Optimize the recrystallization solvent system. Consider column chromatography for further purification.
Presence of pyridine/piperidine salts
Ensure complete neutralization and thorough washing during the work-up.
Reaction does not start
Inactive catalyst
Use freshly opened or distilled piperidine and pyridine.
Low reaction temperature
Ensure the heating mantle is set to achieve and maintain reflux.
Conclusion
The Knoevenagel condensation, particularly the Doebner modification, provides a reliable and efficient method for the synthesis of cycloheptylideneacetic acid. By carefully following the detailed protocol and understanding the rationale behind each step, researchers can consistently achieve high yields of the pure product. The information presented in this application note serves as a comprehensive guide for scientists engaged in organic synthesis and drug development, facilitating the production of this important chemical intermediate.
References
J&K Scientific LLC. (2021). Knoevenagel Condensation. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]
Taylor & Francis. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
RSC Publishing. (n.d.). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. Retrieved from [Link]
MDPI. (n.d.). A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. Retrieved from [Link]
YouTube. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
PubMed Central. (2023). 3D-Printed Cyclodextrin Polymer Encapsulated Wells–Dawson: A Novel Catalyst for Knoevenagel Condensation Reactions. Retrieved from [Link]
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
YouTube. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]
YouTube. (2023). Knoevenagel condensation. Retrieved from [Link]
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
PubMed. (2023). Prospective Application of Tannic Acid in Acetaminophen (APAP)-Induced Acute Liver Failure. Retrieved from [Link]
ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]
Juniper Publishers. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
RSC Publishing. (n.d.). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. Retrieved from [Link]
Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]
Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]
ResearchGate. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
ResearchGate. (2024). (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction. Retrieved from [Link]
PubMed Central. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
Application Notes and Protocols: The Horner-Wadsworth-Emmons Reaction with Cycloheptanone
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Olefination In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the Horner-Wadsworth-Emmons Olefination
In the landscape of modern organic synthesis, the formation of carbon-carbon double bonds remains a cornerstone of molecular construction. Among the arsenal of olefination methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability, stereoselectivity, and broad substrate scope.[1] This reaction, a refinement of the Wittig reaction, utilizes phosphonate carbanions to convert aldehydes and ketones into alkenes, often with a strong preference for the formation of the (E)-isomer.[2][3][4][5]
A key advantage of the HWE reaction lies in the nature of its phosphorus-based reagent. The phosphonate carbanions employed are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[1][6] This enhanced nucleophilicity allows for successful reactions with a wider range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig-type olefinations.[1] Furthermore, the water-soluble dialkyl phosphate byproduct of the HWE reaction simplifies product purification, a significant practical advantage in both research and process development settings.[4][7]
This application note provides a detailed guide to the application of the Horner-Wadsworth-Emmons reaction to cycloheptanone, a common cyclic ketone substrate. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive experimental protocol, and offer insights into optimizing reaction conditions and troubleshooting common challenges.
Mechanistic Insights: A Step-by-Step Look at the HWE Reaction
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanistic pathway.[4][8] Understanding these steps is crucial for rationalizing experimental observations and for the strategic design of synthetic routes.
The reaction is initiated by the deprotonation of the α-carbon of the phosphonate ester by a suitable base, generating a stabilized phosphonate carbanion.[5][9] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[3][5] This nucleophilic addition is typically the rate-limiting step of the reaction.[5] The resulting tetrahedral intermediate, a β-alkoxyphosphonate, subsequently undergoes intramolecular cyclization to form a transient four-membered oxaphosphetane intermediate.[3][9][10] This intermediate then collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a water-soluble phosphate byproduct.[1][5][8]
The stereochemical outcome of the HWE reaction is largely determined by the relative energies of the transition states leading to the formation of the (E)- and (Z)-alkenes.[1][8] Generally, the transition state leading to the thermodynamically more stable (E)-alkene is favored, resulting in high (E)-selectivity.[1][4][8]
Preparation of Cycloheptyl-Functionalized Building Blocks: An Application Note and Protocol Guide
Introduction: The Rising Prominence of the Cycloheptyl Motif in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the deliberate incorporation of specific carbocyclic scaffolds is a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of the Cycloheptyl Motif in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the deliberate incorporation of specific carbocyclic scaffolds is a cornerstone of molecular design. Among these, the cycloheptyl moiety has emerged as a critical building block, prized for its unique conformational properties and its ability to impart desirable physicochemical characteristics to parent molecules. Unlike its smaller cycloalkane cousins, the seven-membered ring of cycloheptane possesses a higher degree of conformational flexibility, offering a rich three-dimensional topology that can be exploited for optimal interaction with biological targets. This inherent flexibility, coupled with the increased lipophilicity conferred by the cycloheptyl group, can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of cycloheptyl-functionalized building blocks. We will delve into the core synthetic strategies, offering not just procedural details but also the underlying mechanistic principles that govern these transformations. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of a diverse array of cycloheptyl-containing intermediates.
Strategic Approaches to Cycloheptane Ring Synthesis and Functionalization
The construction and subsequent functionalization of the cycloheptane framework can be broadly categorized into three primary strategies:
Ring-Expansion Reactions: Building upon more readily available six-membered ring precursors.
Cycloaddition Reactions: Constructing the seven-membered ring through the convergent combination of smaller fragments.
Direct C-H Functionalization: Introducing functionality onto a pre-existing cycloheptane core.
Each of these approaches offers distinct advantages and is suited to different synthetic goals. The choice of strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Ring-Expansion Reactions: The Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a powerful and reliable method for the one-carbon ring expansion of cyclic ketones.[1][2] This reaction proceeds through the diazotization of a 1-aminomethyl-cycloalkanol, which then undergoes a concerted rearrangement to yield the ring-expanded ketone.[3] The driving force for this transformation is the formation of a stable dinitrogen molecule and the relief of ring strain in the starting material.
Mechanistic Rationale
The reaction is initiated by the treatment of a primary amine with nitrous acid, generated in situ from sodium nitrite and a strong acid, to form a diazonium salt. This diazonium group is an excellent leaving group, and its departure facilitates a 1,2-alkyl shift, leading to the expansion of the ring and the formation of a more stable carbocation. Subsequent loss of a proton yields the cycloheptanone.
Experimental Protocol: Synthesis of Cycloheptanone from 1-Aminomethylcyclohexanol
This protocol details the ring expansion of 1-aminomethylcyclohexanol to cycloheptanone.
Materials:
1-Aminomethylcyclohexanol
Glacial Acetic Acid
Sodium Nitrite (NaNO₂)
Ice
Sodium Bicarbonate (NaHCO₃)
Dichloromethane (CH₂Cl₂)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Procedure:
In a 500 mL round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-aminomethylcyclohexanol (0.1 mol) in 100 mL of glacial acetic acid.
Cool the solution to 0-5 °C in an ice-water bath.
Prepare a solution of sodium nitrite (0.12 mol) in 30 mL of deionized water and cool it in an ice bath.
Add the cold sodium nitrite solution dropwise to the stirred solution of the amino alcohol over a period of 60 minutes, maintaining the temperature below 10 °C.
After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
Allow the reaction mixture to warm to room temperature and stir overnight.
Carefully neutralize the acetic acid by the slow addition of solid sodium bicarbonate until the effervescence ceases.
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude cycloheptanone.
Purify the product by vacuum distillation.
Expected Yield: 65-75%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum is indicative of ketone formation.
[4+3] Cycloaddition Reactions: A Convergent Approach to Cycloheptenones
[4+3] cycloaddition reactions provide a powerful and convergent method for the synthesis of seven-membered rings.[4][5] This strategy involves the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component (an oxyallyl cation), leading directly to a cycloheptenone scaffold.[6]
Mechanistic Rationale
Oxyallyl cations are typically generated in situ from α,α'-dihalo ketones by reduction with a metal, such as zinc or iron carbonyls.[4] The resulting metal enolate undergoes halide dissociation to form the reactive oxyallyl cation. This electrophilic species is then trapped by a diene, such as furan or cyclopentadiene, in a concerted or stepwise fashion to yield the seven-membered ring. The use of cyclic dienes is often preferred as they are locked in the reactive s-cis conformation.
Caption: [4+3] Cycloaddition Workflow.
Experimental Protocol: Synthesis of a Bicyclic Cycloheptenone from Furan and 2,4-Dibromopentan-3-one
This protocol describes the [4+3] cycloaddition between furan and an oxyallyl cation generated from 2,4-dibromopentan-3-one.
Materials:
2,4-Dibromopentan-3-one
Furan (freshly distilled)
Diiron nonacarbonyl (Fe₂(CO)₉) or Zinc-copper couple
Anhydrous benzene or toluene
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add anhydrous benzene (100 mL) and diiron nonacarbonyl (0.11 mol).
Add freshly distilled furan (0.2 mol) to the suspension.
In a separate flask, dissolve 2,4-dibromopentan-3-one (0.1 mol) in 50 mL of anhydrous benzene.
Add the solution of the dibromo ketone dropwise to the stirred suspension of diiron nonacarbonyl and furan over 30 minutes at room temperature.
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
Cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts.
Wash the Celite pad with benzene (2 x 20 mL).
Combine the filtrates and wash with water (2 x 50 mL) and brine (50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the resulting bicyclic cycloheptenone by column chromatography on silica gel.
Expected Yield: 50-60%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Direct C-H Functionalization: A Modern Approach to Cycloheptane Derivatization
The direct functionalization of unactivated C-H bonds represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to the preparation of complex molecules. Palladium-catalyzed C-H activation has emerged as a particularly powerful tool for the arylation of cycloalkanes.[7][8]
Mechanistic Rationale
The reaction typically proceeds through a ligand-directed mechanism, where a directing group on the substrate, such as a carboxylic acid, coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond.[7] This facilitates the cleavage of the C-H bond and the formation of a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, regenerates the palladium catalyst and furnishes the arylated product.
Caption: Palladium-Catalyzed C-H Arylation Cycle.
Experimental Protocol: Palladium-Catalyzed γ-Arylation of Cycloheptanecarboxylic Acid
This protocol is adapted from methodologies for the C-H functionalization of cycloalkane carboxylic acids.
Materials:
Cycloheptanecarboxylic acid
Aryl iodide (e.g., iodobenzene)
Palladium(II) acetate (Pd(OAc)₂)
Ligand (e.g., a pyridine-based ligand)
Silver carbonate (Ag₂CO₃) or Potassium carbonate (K₂CO₃)
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
To a dry Schlenk tube, add cycloheptanecarboxylic acid (1.0 mmol), aryl iodide (1.2 mmol), palladium(II) acetate (0.05 mmol), the appropriate ligand (0.1 mmol), and silver carbonate (2.0 mmol).
Evacuate and backfill the tube with an inert atmosphere (nitrogen or argon) three times.
Add anhydrous solvent (5 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 100-120 °C.
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite, washing with additional ethyl acetate (2 x 10 mL).
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel to afford the arylated cycloheptanecarboxylic acid.
Expected Yield: 40-60%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of the arylation.
Preparation of Key Cycloheptyl-Functionalized Building Blocks
The following protocols describe the synthesis of fundamental cycloheptyl building blocks that can serve as starting materials for more complex derivatives.
Protocol 1: Synthesis of Cycloheptylamine via Reductive Amination of Cycloheptanone
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[9][10]
Materials:
Cycloheptanone
Ammonium acetate or aqueous ammonia
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
Methanol (MeOH)
Dichloromethane (CH₂Cl₂)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottomed flask, dissolve cycloheptanone (0.1 mol) in methanol (150 mL).
Add ammonium acetate (0.5 mol) to the solution and stir until dissolved.
Cool the mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (0.15 mol) in small portions over 30 minutes, keeping the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.
Concentrate the mixture under reduced pressure to remove the methanol.
Basify the aqueous residue with 6 M NaOH until the pH is >10.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cycloheptylamine.
Expected Yield: 70-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the carbonyl peak and the appearance of N-H stretches in the IR spectrum are indicative of product formation.
Protocol 2: Synthesis of Cycloheptanecarboxylic Acid
This protocol describes the synthesis of cycloheptanecarboxylic acid from a suitable precursor. A common route involves the hydrogenation of a benzenecarboxylic acid derivative, though this often requires specialized equipment.[11] An alternative laboratory-scale synthesis can be achieved through the oxidation of cycloheptanol or the carboxylation of a cycloheptyl Grignard reagent.
Synthesis via Grignard Carboxylation:
Materials:
Cycloheptyl bromide
Magnesium turnings
Anhydrous diethyl ether or THF
Dry ice (solid CO₂)
Hydrochloric acid (HCl)
Procedure:
Flame-dry all glassware and allow to cool under an inert atmosphere.
In a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (0.12 mol).
Add a small crystal of iodine to initiate the reaction.
Dissolve cycloheptyl bromide (0.1 mol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
Add a small portion of the cycloheptyl bromide solution to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Cool the reaction mixture to room temperature.
In a separate large beaker, place an excess of crushed dry ice.
Slowly pour the Grignard solution onto the dry ice with vigorous stirring.
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
Quench the reaction by the slow addition of 1 M HCl (100 mL).
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
Combine the organic layers and extract with 1 M NaOH solution (3 x 50 mL).
Acidify the combined aqueous layers with concentrated HCl until the pH is < 2, which will precipitate the carboxylic acid.
Collect the solid by vacuum filtration, wash with cold water, and dry to afford cycloheptanecarboxylic acid.
Expected Yield: 60-70%
Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of a broad O-H stretch and a strong C=O stretch in the IR spectrum are characteristic of a carboxylic acid.
Summary of Synthetic Strategies
Strategy
Key Reaction
Precursor
Product
Advantages
Disadvantages
Ring Expansion
Tiffeneau-Demjanov
Cyclic Ketone
Ring-Expanded Ketone
Utilizes readily available starting materials.
Multi-step process, use of nitrous acid.
Cycloaddition
[4+3] Cycloaddition
Diene + Dihalo Ketone
Cycloheptenone
Convergent, good for functionalized systems.
Requires specific precursors, can have moderate yields.
C-H Functionalization
Pd-Catalyzed Arylation
Cycloalkane
Arylated Cycloalkane
Atom-economical, direct functionalization.
Requires expensive catalyst, may have regioselectivity issues.
Conclusion
The preparation of cycloheptyl-functionalized building blocks is a critical endeavor for advancing medicinal chemistry and materials science. The synthetic strategies and detailed protocols provided in this application note offer a robust toolkit for accessing a wide range of these valuable compounds. By understanding the underlying principles of ring-expansion, cycloaddition, and C-H functionalization reactions, researchers can rationally design and execute the synthesis of novel cycloheptyl-containing molecules with tailored properties. The continued development of innovative synthetic methodologies will undoubtedly further expand the accessibility and utility of this important structural motif.
References
(4+3) Cycloadditions of Allylic and Related Cations - Organic Reactions. (n.d.). Retrieved from [Link]
(4+3) cycloaddition - Wikipedia. (n.d.). Retrieved from [Link]
Ielo, L., Kohlbacher, S. M., & Ionasz, V.-S. (2019). The synthetic versatility of the Tiffeneau–Demjanov chemistry in homologation tactics. Monatshefte für Chemie - Chemical Monthly, 150(12), 2097–2113.
Process for the preparation of cyclohexane carboxylic acid compounds. (n.d.). Google Patents.
Efficient Protocol for Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in an Ionic Liquid/H2O System | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
[4 + 3] CYCLOADDITIONS: SEVEN MEMBERED RINGS FROM ALLYL CATIONS - Chemistry | Illinois. (n.d.). Retrieved from [Link]
Stereoselectivity in Oxyallyl–Furan 4+3 Cycloadditions: Control of Intermediate Conformations and Dispersive Stabilisation with Evans' Oxazolidinones - NIH. (n.d.). Retrieved from [Link]
Synthesis of Carboxylic Acids by Palladium‐Catalyzed Hydroxycarbonylation. (2019).
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
cycloheptanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
30.3: Tiffeneau-Demjanov Rearrangement - Chemistry LibreTexts. (2016, January 23). Retrieved from [Link]
Cycloheptanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System † - SciSpace. (2013, February 15). Retrieved from [Link]
Tiffeneau-Demjanov Rearrangement - YouTube. (2012, April 23). Retrieved from [Link]
Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.). Retrieved from [Link]
Palladium Catalyzed Stereoselective Arylation of Biocatalytically Derived Cyclic 1,3-Dienes: Chirality Transfer via a Heck-Type Mechanism | ChemRxiv. (n.d.). Retrieved from [Link]
Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides under Ambient Conditions: Synthesis of Aromatic Carboxylic Acids and Aromatic Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Ligand-Enabled Pd(II)-Catalyzed β-Methylene C(sp3)-H Arylation of Free Aliphatic Acids. (n.d.). ResearchGate. Retrieved from [Link]
[4 + 3] Cycloaddition Reactions. (n.d.). Retrieved from [Link]
New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
Tiffeneau–Demjanov rearrangement products - Chemistry Stack Exchange. (2019, June 11). Retrieved from [Link]
cyclopentanone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. (n.d.). Retrieved from [Link]
Application Notes and Protocols for Amide Coupling with 2-Cycloheptylideneacetic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation The formation of an amide bond is one of the most fundamental and freque...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry and drug development. However, the seemingly straightforward coupling of a carboxylic acid and an amine can become a significant synthetic hurdle when dealing with sterically demanding substrates. 2-Cycloheptylideneacetic acid, with its bulky cycloheptyl group directly adjacent to the carboxylic acid moiety, presents a classic example of a sterically hindered acid where standard coupling protocols often result in low yields or complete reaction failure. This application note provides a detailed guide to understanding and overcoming the challenges associated with the amide coupling of 2-cycloheptylideneacetic acid, offering a selection of robust protocols and the rationale behind their application.
The Causality of Difficult Couplings: Understanding Steric Hindrance
The primary obstacle in the acylation of amines with 2-cycloheptylideneacetic acid is the steric congestion around the carbonyl carbon. This bulkiness impedes the approach of the amine nucleophile, slowing down the rate of the desired reaction and allowing side reactions to become more competitive. Traditional coupling reagents that form bulky activated intermediates can further exacerbate this issue. Therefore, successful amide formation requires carefully selected reagents and conditions that can effectively activate the carboxylic acid without introducing additional steric hindrance, and facilitate the subsequent nucleophilic attack by the amine.
Comparative Analysis of Common Coupling Methodologies
A variety of coupling reagents are available, each with its own mechanism and suitability for different substrates. For a sterically hindered acid like 2-cycloheptylideneacetic acid, the choice of reagent is critical. Below is a comparative summary of common coupling methodologies.
The O-acylisourea intermediate is bulky and can be slow to react with hindered amines, leading to the formation of a stable N-acylurea byproduct.[1][2]
Uronium/Aminium Salts
HATU, HBTU
Formation of a highly reactive activated ester (e.g., OAt-ester).[3]
High coupling efficiency, fast reaction times, and generally low racemization.[3]
Can be more expensive; the bulky nature of the reagent itself can sometimes be a factor in extremely hindered cases.[4]
Phosphonium Salts
PyBOP, BOP
Similar to uronium salts, forms a reactive phosphonium ester.
High reactivity.
Can be sensitive to moisture.
Acyl Halide Formation
SOCl₂, Oxalyl Chloride
Conversion of the carboxylic acid to a highly reactive acyl chloride.
Acyl chlorides are very reactive electrophiles.
Harsh reaction conditions may not be suitable for complex molecules with sensitive functional groups.
Acyl Fluoride Formation
Deoxo-Fluor, BTFFH
In situ generation of an acyl fluoride, which acts as an activated ester.[5]
Acyl fluorides are highly reactive yet small, minimizing steric hindrance during the coupling step.[5]
Reagents can be expensive and require careful handling.
Recommended Protocols for Amide Coupling with 2-Cycloheptylideneacetic Acid
Based on the challenges posed by steric hindrance, the following protocols are recommended. They are presented in order of increasing reactivity and are suitable for different scales and substrate sensitivities.
This protocol represents a good starting point for optimization, leveraging the cost-effectiveness of carbodiimides while attempting to mitigate common side reactions through the use of an additive.
Rationale: 1-Hydroxybenzotriazole (HOBt) is a crucial additive that intercepts the O-acylisourea intermediate to form an HOBt-active ester. This intermediate is less prone to rearrangement to the N-acylurea byproduct and can improve the overall yield of the desired amide.
Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cycloheptylideneacetic acid (1.0 equivalent).
Solvent Addition: Dissolve the carboxylic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of 0.1-0.5 M.
Reagent Addition: Add the amine (1.0-1.2 equivalents) and HOBt (1.2 equivalents) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents).
Carbodiimide Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
For more challenging couplings where Protocol 1 gives unsatisfactory results, the use of a uronium salt coupling reagent like HATU is recommended.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that rapidly forms a reactive OAt-active ester, leading to faster reaction times and often higher yields with sterically hindered substrates.[3][6]
Step-by-Step Methodology:
Reaction Setup: In a dry flask under an inert atmosphere, dissolve 2-cycloheptylideneacetic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DCM (0.1-0.5 M).
Base Addition: Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes to allow for pre-activation.
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS. For particularly difficult couplings, the temperature can be gently elevated (e.g., to 40-50 °C).[4]
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Protocol 3: The Acyl Fluoride Method for Highly Sterically Hindered Systems
When both carbodiimide and uronium salt methods fail to provide satisfactory yields, the in situ generation of an acyl fluoride is a powerful alternative.
Rationale: Acyl fluorides are highly reactive acylating agents. The small size of the fluoride leaving group minimizes steric repulsion during the nucleophilic attack of the amine, making this method particularly effective for severely hindered substrates.[5][7]
Step-by-Step Methodology:
Acyl Fluoride Formation: In a dry flask under an inert atmosphere, dissolve 2-cycloheptylideneacetic acid (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent such as Deoxo-Fluor® (1.1 equivalents) or bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.1 equivalents) at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours.
Amine Addition: In a separate flask, dissolve the amine (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) in anhydrous DCM.
Coupling Reaction: Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[8]
Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.
Visualizing the Workflow: A Guide to Method Selection
The following diagram illustrates a logical workflow for approaching the amide coupling of 2-cycloheptylideneacetic acid, from initial attempts to more advanced strategies.
Caption: A decision-making workflow for selecting an appropriate amide coupling protocol.
Understanding the Mechanisms: A Deeper Dive
A thorough understanding of the reaction mechanisms is essential for troubleshooting and optimizing amide coupling reactions.
Carbodiimide (EDC) Mechanism and N-Acylurea Formation
The reaction of a carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea, which is a common byproduct in couplings with sterically hindered substrates.[1][2]
Caption: Mechanism of EDC-mediated amide coupling and the formation of the N-acylurea side product.
HATU-Mediated Coupling Mechanism
HATU reacts with the carboxylic acid in the presence of a base to form a highly reactive OAt-active ester. This active ester readily reacts with the amine to form the amide bond, with the HOAt byproduct being regenerated. This pathway is generally more efficient and less prone to the side reactions observed with carbodiimides.[9]
Caption: The efficient pathway of HATU-mediated amide bond formation via an OAt-active ester.
Conclusion
The successful amide coupling of sterically hindered carboxylic acids such as 2-cycloheptylideneacetic acid is a challenging yet achievable synthetic transformation. A systematic approach, beginning with optimized standard conditions and escalating to more powerful reagents as needed, is key to success. By understanding the underlying mechanistic principles and the rationale for choosing specific reagents and conditions, researchers can effectively navigate the complexities of these difficult couplings and efficiently synthesize their target molecules.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved January 29, 2024, from [Link]
Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. Retrieved January 29, 2024, from [Link]
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]
El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(11), 2748-2764.
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved January 29, 2024, from [Link]
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
Development of a synthetic equivalent of α,α-dicationic acetic acid leading to unnatural amino acid derivatives via tetrafunctionalized methanes. (2022). Organic & Biomolecular Chemistry, 20(8), 1684-1690.
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 183-187.
Preparation of amides. (1934). Google Patents.
Synthetic peptide amides. (2008). Google Patents.
Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). (2021). Organic Letters, 23(15), 5874-5878.
Mechanism of the reaction of carbodiimides with carboxylic acids. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020).
The Synthesis of Sterically Hindered Amides. (2015). ResearchGate. Retrieved January 29, 2024, from [Link]
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved January 29, 2024, from [Link]
A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. (2023). Journal of the American Chemical Society, 145(12), 6846-6855.
Choosing amide coupling agent. (2020, May 22). Reddit. Retrieved January 29, 2024, from [Link]
Optimizing Amide Bond Formation: Practical Scenarios for Researchers. (2024, January 5). Online Inhibitor. Retrieved January 29, 2024, from [Link]
Preparation of amides. (1949). Google Patents.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). ResearchGate. Retrieved January 29, 2024, from [Link]
Technical Support Center: 2-Cycloheptylideneacetic Acid (2-CAA) Stability & Storage
Case ID: 2-CAA-STAB-001 Status: Active Priority: High (Reactive Intermediate) Agent: Senior Application Scientist Executive Summary: The Reactivity Profile 2-Cycloheptylideneacetic acid (2-CAA) is an -unsaturated carboxy...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2-CAA-STAB-001
Status: Active
Priority: High (Reactive Intermediate)
Agent: Senior Application Scientist
Executive Summary: The Reactivity Profile
2-Cycloheptylideneacetic acid (2-CAA) is an
-unsaturated carboxylic acid featuring an exocyclic double bond. Unlike simple saturated acids, this molecule is thermodynamically primed for free-radical polymerization .
The exocyclic double bond creates a high-electron-density region conjugated with the carbonyl group. This structure is susceptible to:
Radical Polymerization: Initiated by heat, light, or trace metals, leading to irreversible gelation.
Oxidative Degradation: Formation of peroxides which autocatalyze polymerization.
Isomerization: Migration of the double bond into the ring (endo-cyclic), though less common in 7-membered rings compared to 5-membered rings, it remains a stress-induced risk.
The Core Conflict: To prevent polymerization, we often add inhibitors like MEHQ.[1][2] However, MEHQ requires oxygen to function, while oxygen simultaneously promotes degradation. Balancing this "Oxygen Paradox" is the key to successful storage.
Mechanism of Failure (Why it Polymerizes)
Understanding the enemy is the first step to containment. The polymerization of 2-CAA follows a radical chain mechanism similar to acrylic acid but influenced by the steric bulk of the cycloheptane ring.
The Radical Cascade[3]
Initiation: A photon (UV) or thermal energy cleaves a bond (often a trace peroxide impurity), creating a radical (
).
Propagation:
attacks the -carbon of the exocyclic double bond. The steric hindrance of the seven-membered ring slows this step compared to linear acrylates, but once formed, the tertiary radical is relatively stable, promoting chain growth.
Termination (The Gel Effect): As polymer chains grow, viscosity increases. Radical diffusion slows down, preventing termination reactions (radical recombination) while small monomer molecules continue to diffuse and react. This leads to an auto-accelerating "runaway" reaction (Trommsdorff effect), turning the sample into a solid gel.
Storage Protocols & Decision Logic
Protocol A: The "Oxygen Paradox" (Inhibited Material)
Applicability: Bulk quantities (>10g) or material stabilized with MEHQ (4-methoxyphenol).
CRITICAL WARNING: Do NOT store MEHQ-stabilized material under 100% inert gas (Argon/Nitrogen). MEHQ requires dissolved oxygen to form the active inhibiting species (semiquinone radical). Without oxygen, MEHQ is inactive, and the material may polymerize spontaneously.
Parameter
Specification
Reasoning
Temperature
-20°C (Freezer)
Arrhenius equation dictates that lowering T slows radical formation exponentially.
Atmosphere
Lean Air (5-10% )
Sufficient to activate MEHQ, but low enough to minimize oxidative yellowing.
Headspace
10-20% Volume
Ensure enough gas volume to replenish dissolved oxygen consumed by the inhibitor.
Container
Amber Glass
Blocks UV light (290-400nm) which cleaves peroxides. Avoid metal containers (Fe/Cu catalyze radicals).
Protocol B: The "Inert Shield" (Uninhibited Material)
Applicability: High-purity analytical standards (<1g) or material for immediate use where inhibitors interfere with catalysis.
Parameter
Specification
Reasoning
Temperature
-80°C or -20°C
Extreme cold is the only barrier against polymerization without chemical inhibitors.
Atmosphere
100% Argon/Nitrogen
Remove all oxygen to prevent peroxide formation (initiation source).
Handling
Glovebox / Schlenk
Never expose to air; oxygen will rapidly form hydroperoxides at the -position.
Visualizing the Workflow
Storage Decision Tree
Use this logic flow to determine the correct storage condition for your specific batch of 2-CAA.
Figure 1: Decision logic for atmosphere selection based on inhibitor presence. Note the divergence at the "Inhibitor Check" node.
Troubleshooting Guide (Symptom-Based)
Issue 1: "The material has turned into a hard, insoluble gel."
Diagnosis: Complete bulk polymerization.
Cause: Storage temperature excursion (>25°C) or depletion of inhibitor over time.
Solution:Irreversible. The material cannot be recovered. Discard as solid chemical waste. Do not attempt to dissolve in hot solvents (risk of exotherm).
Issue 2: "The white solid has turned yellow/orange."
Diagnosis: Oxidative degradation (formation of diketones or conjugated oligomers).
Cause: Exposure to light or excess oxygen storage for prolonged periods.
Solution:
Dissolve in minimal cold Dichloromethane (DCM).
Wash with dilute
(extracts the acid, leaves non-acidic colored impurities in organic layer? Correction: The acid is the product. Impurities are likely oligomeric acids.)
Better Approach: Recrystallization.
Solvent: Hexane/Ethyl Acetate mix.
Technique: Dissolve warm, cool slowly. The monomer crystallizes; yellow oligomers usually remain in the mother liquor.
Issue 3: "White precipitate in the liquid melt."
Diagnosis: Dimerization.
Cause: [2+2] Cycloaddition triggered by UV light exposure.
Solution: Filtration. Dimers are often less soluble than the monomer. Filter the solution through a 0.45µm PTFE filter.
Frequently Asked Questions (FAQs)
Q: Can I store 2-CAA in a stainless steel container?A:No. Transition metals (Iron, Chromium, Nickel) on the steel surface can act as redox catalysts (Fenton-like chemistry), generating radicals from trace peroxides. Always use glass or HDPE/Teflon containers.
Q: I need to remove the MEHQ inhibitor before my reaction. How?A: MEHQ is phenolic.[3]
Dissolve 2-CAA in an organic solvent (e.g., Ethyl Acetate).
The challenge: 2-CAA is also an acid. You cannot use a simple base wash (NaOH) as it will deprotonate your product.
Protocol: Use an inhibitor remover column (pre-packed resin beads designed to bind phenols). This is the only safe method to remove MEHQ without losing the carboxylic acid product.
Q: How do I thaw the material safely?A: Do not heat rapidly.
Move from -20°C to 4°C (Fridge) for 12 hours.
Move to Room Temperature (20°C).
Open the bottle only when it reaches room temp to prevent water condensation. Moisture accelerates acid-catalyzed degradation.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways. Note that UV light drives dimerization, while heat drives radical polymerization.
References
Fluoryx Inc. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. Retrieved from
U.S. EPA. (1996). Product Properties Test Guidelines: OPPTS 830.6317 Storage Stability. Retrieved from
National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PMC. Retrieved from
ChemicalBook. (2019).[4] Inhibiting action of 4-Methoxyphenol (MEHQ) for Acrylic Monomers. Retrieved from
University of Waterloo. (2023).[5] Chemical Storage Fact Sheet: Organic Acids. Retrieved from
Technical Support Center: Purification of 2-Cycloheptylideneacetic Acid
This is a technical support guide designed for researchers and process chemists. It addresses the purification of 2-cycloheptylideneacetic acid (CAS: 1903-29-3), a compound that presents specific purification challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide designed for researchers and process chemists. It addresses the purification of 2-cycloheptylideneacetic acid (CAS: 1903-29-3), a compound that presents specific purification challenges due to its low melting point and tendency to "oil out" rather than crystallize directly.
User Query: How do I purify 2-cycloheptylideneacetic acid via recrystallization?
Senior Scientist Insight:
Purifying 2-cycloheptylideneacetic acid via recrystallization is non-trivial because the pure compound often exists as a low-melting solid or a viscous oil at room temperature (Lit. BP 158°C @ 20 mmHg). Unlike its 6-membered ring analog (cyclohexylideneacetic acid, mp ~90-92°C), the 7-membered ring introduces conformational flexibility that lowers the lattice energy, making crystallization difficult.
Successful purification requires a low-temperature recrystallization strategy utilizing a non-polar/polar solvent gradient. If your crude material is a dark oil, standard recrystallization will likely result in "oiling out" (liquid-liquid phase separation) rather than crystal formation.
The "Like-Dissolves-Like" Trap: This acid is highly soluble in alcohols (Ethanol/Methanol). However, due to its low melting point, using alcohols often leads to a solution that refuses to crystallize upon cooling, forming a supercooled liquid instead.
The Hydrophobic Advantage: The cycloheptyl ring is lipophilic. Using a non-polar solvent like Hexane forces the carboxylic acid groups to dimerize via hydrogen bonding, which is the primary driving force for crystal lattice formation in this class of compounds.
Ethyl Acetate Modifier: Pure hexane may not dissolve the crude acid fully at safe heating temperatures. A small amount of EtOAc increases solubility just enough to allow hot filtration without premature precipitation.
Q2: Can I use an Ethanol/Water mixture?
Status:Not Recommended for the initial purification of the crude oil.
Reasoning: Water acts as a potent anti-solvent, but it frequently causes the lipophilic acid to separate as an oil droplet (emulsion) before it can crystallize. This "oiling out" traps impurities. Use EtOH/Water only if you already have a solid that needs minor polishing.
Part 3: Step-by-Step Purification Protocol
Phase 1: Dissolution & Hot Filtration[3]
Preparation: Place the crude 2-cycloheptylideneacetic acid in an Erlenmeyer flask.
Solvent Addition: Add Hexanes (approx. 5 mL per gram of crude).
Heating: Heat the mixture to a gentle reflux (approx. 60-65°C).
Troubleshooting: If the solid/oil does not dissolve, add Ethyl Acetate dropwise through the condenser until dissolution is complete. Do not exceed 10% EtOAc by volume.
Clarification: If the solution is dark or contains particulate matter, add activated charcoal (1-2% w/w), stir for 5 minutes, and perform a hot filtration through a pre-warmed funnel/filter paper to remove the charcoal.
Phase 2: Controlled Crystallization (The Critical Step)
Slow Cooling: Remove the flask from heat and allow it to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold benchtop.
Seeding: Once at room temperature, if no crystals have formed, add a seed crystal (if available) or scratch the inner glass wall with a glass rod to induce nucleation.
Cold Soak: Place the flask in a refrigerator (4°C) for 2-4 hours, then transfer to a freezer (-20°C) overnight.
Note: Due to the low melting point, deep cooling is often required to maximize yield.
Phase 3: Isolation
Filtration: Filter the cold mixture rapidly using a Buchner funnel.
Washing: Wash the filter cake with cold Hexanes (-20°C).
Drying: Dry the solid under high vacuum at room temperature. Avoid heating during drying, as the compound may melt.
Part 4: Troubleshooting & FAQs
Q3: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?
This is the most common failure mode for this compound.
Cause: The saturation temperature is higher than the melting point of the impure solvated acid.
Immediate Fix:
Reheat the mixture until the oil redissolves.
Add more solvent (Hexane) to dilute the solution (lowering the saturation temperature).
Allow to cool very slowly with vigorous stirring. The stirring helps break up oil droplets and induces nucleation.
Seed it: If you have any solid material, add it at the first sign of cloudiness.
Q4: The product is colored (yellow/brown) even after recrystallization.
Cause: Polymerization byproducts or conjugated impurities.
Solution: Perform an Acid-Base Extraction prior to recrystallization.
Dissolve crude in 1M NaOH (aq).
Wash with Ether (removes neutral organic impurities).
Acidify the aqueous layer with HCl to pH 1.
Extract the acid back into Ether/EtOAc, dry, and evaporate.
Q5: I cannot get a solid; it remains a viscous oil.
Diagnosis: The compound may be too impure, or it is inherently a liquid at your ambient temperature (summer lab conditions).
Alternative:Vacuum Distillation .
Target BP: ~158°C at 20 mmHg.
Distillation is often superior for isolating cycloheptylideneacetic acid from the crude Knoevenagel reaction mixture.
Part 5: Visualization & Logic
Workflow Diagram
The following diagram illustrates the standard operating procedure (SOP) for the purification process.
Figure 1: Decision-matrix workflow for the recrystallization of 2-cycloheptylideneacetic acid.
Part 6: Validation & Quality Control
To ensure the "Trustworthiness" of your purification, validate the product using these metrics:
Method
Expected Result
Technical Note
1H NMR (CDCl3)
Olefinic proton singlet at ~5.8 ppm.
Confirm absence of starting material (cycloheptanone) and solvent peaks.
Melting Point
Sharp range (e.g., 40-50°C range, verify specific batch).
Broad range (>2°C) indicates impurities or solvent inclusion.
HPLC
>98% Area Under Curve (AUC).
Use a C18 column with Acetonitrile/Water (0.1% TFA) gradient.
References
Chemical Society (Great Britain). (1922). Journal of the Chemical Society. Vol 121, Part 1. (Describes the synthesis and physical state of cycloheptylideneacetic acid as a mobile liquid/low-melting solid).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Technical Support Center: Stability of 2-Cycloheptylideneacetic Acid in Acidic Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cycloheptylideneacetic acid. This guide provides in-depth technical information, troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cycloheptylideneacetic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 2-cycloheptylideneacetic acid in acidic solutions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate and address stability challenges in your experiments.
Introduction: Understanding the Inherent Reactivity
2-Cycloheptylideneacetic acid is an α,β-unsaturated carboxylic acid with an exocyclic double bond. This structural feature is a key determinant of its chemical reactivity and potential instability in acidic environments. The primary stability concern is the acid-catalyzed isomerization of the exocyclic double bond to form more thermodynamically stable endocyclic isomers. This guide will delve into the mechanisms of this potential degradation and provide protocols for its assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for 2-cycloheptylideneacetic acid in acidic solution?
A1: The most probable degradation pathway for 2-cycloheptylideneacetic acid in the presence of acid is the isomerization of the exocyclic double bond to form various endocyclic isomers. Alkenes can undergo acid-catalyzed isomerization through protonation and deprotonation steps[1]. The driving force for this reaction is the formation of a more substituted, and therefore more thermodynamically stable, internal double bond within the seven-membered ring.
Q2: What are the likely degradation products of 2-cycloheptylideneacetic acid in acid?
A2: The expected degradation products are isomers of 2-cycloheptylideneacetic acid where the double bond has migrated into the cycloheptane ring. The primary products would likely be (E)- and (Z)-cyclohept-1-en-1-ylacetic acid, with the potential for further migration to other positions within the ring under forcing conditions.
Q3: How does pH affect the rate of degradation?
A3: The rate of acid-catalyzed isomerization is dependent on the concentration of hydronium ions (H₃O⁺). Therefore, a lower pH (higher acidity) is expected to accelerate the degradation of 2-cycloheptylideneacetic acid. The degradation is likely to be significant in strongly acidic conditions (pH < 3) and may be minimal or slow at weakly acidic to neutral pH.
Q4: Are there other potential degradation pathways besides isomerization?
A4: While isomerization is the most probable pathway, other reactions could occur under specific conditions. For instance, at elevated temperatures, decarboxylation could be a possibility, though this is generally less common for this class of compounds. Hydration of the double bond is another potential, though likely minor, pathway. Forced degradation studies are essential to uncover these less common degradation routes[2][3].
Q5: How can I monitor the degradation of 2-cycloheptylideneacetic acid?
A5: The most effective way to monitor the degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate the parent compound, 2-cycloheptylideneacetic acid, from its potential isomeric degradation products and any other impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be a powerful tool for identifying and quantifying the parent compound and its degradants[4].
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Rapid loss of parent compound peak in HPLC analysis of an acidic formulation.
Acid-catalyzed isomerization to endocyclic isomers.
Confirm the identity of new peaks appearing in the chromatogram using LC-MS. Consider adjusting the formulation pH to a less acidic range if the application allows.
Multiple new peaks appearing in the chromatogram over time.
Formation of several endocyclic isomers and potentially other minor degradation products.
Develop a gradient HPLC method to achieve better separation of all species. Characterize the major degradants to understand the degradation profile.
Poor recovery of the compound from an acidic aqueous sample during extraction.
The protonated form of the carboxylic acid may have different solubility characteristics.
Adjust the pH of the aqueous sample to be well above the pKa of the carboxylic acid (typically > 2 pH units) before extraction with an organic solvent to ensure it is in its more soluble carboxylate form.
Inconsistent stability results between batches.
Presence of catalytic impurities (e.g., trace metals) that can accelerate degradation.
Analyze raw materials for trace impurities. Ensure all glassware is scrupulously clean.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Solution
This protocol outlines a systematic approach to evaluating the stability of 2-cycloheptylideneacetic acid under acidic stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and quantified[5].
Materials:
2-Cycloheptylideneacetic acid
HPLC-grade acetonitrile
HPLC-grade water
Hydrochloric acid (HCl), analytical grade
Sodium hydroxide (NaOH), analytical grade
Class A volumetric flasks and pipettes
HPLC system with UV detector
pH meter
Procedure:
Stock Solution Preparation: Accurately weigh and dissolve a known amount of 2-cycloheptylideneacetic acid in acetonitrile to prepare a stock solution of 1 mg/mL.
Stress Sample Preparation:
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
Add 5 mL of 0.1 M HCl.
Dilute to volume with a 50:50 mixture of acetonitrile and water. The final concentration will be approximately 0.1 mg/mL in 0.05 M HCl.
Control Sample Preparation:
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
Dilute to volume with a 50:50 mixture of acetonitrile and water.
Incubation:
Place both the stress and control samples in a controlled temperature environment, for example, 60°C.
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
Sample Analysis:
Immediately before analysis, neutralize the aliquots from the stress sample with an equivalent amount of 0.1 M NaOH to quench the degradation reaction.
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Instrumentation and Conditions (Starting Point):
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: Start with a low percentage of B, and ramp up to elute the parent compound and any more non-polar degradants. A suggested starting gradient is 30% B to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by UV scan of 2-cycloheptylideneacetic acid (typically around 210-220 nm for α,β-unsaturated acids).
Injection Volume: 10 µL
Column Temperature: 30°C
Method Validation:
The HPLC method should be validated for specificity, linearity, accuracy, precision, and range to ensure it is suitable for its intended purpose. The key is to demonstrate that the peaks for the degradation products are well-resolved from the parent compound peak.
Visualizations
Predicted Degradation Pathway
Caption: Predicted acid-catalyzed isomerization of 2-cycloheptylideneacetic acid.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of 2-cycloheptylideneacetic acid.
Data Summary Template
The following table can be used to summarize the results from your forced degradation study.
Time (hours)
Temperature (°C)
pH
% 2-Cycloheptylideneacetic Acid Remaining
% Total Degradants
0
60
1.3
2
60
1.3
4
60
1.3
8
60
1.3
12
60
1.3
24
60
1.3
24 (Control)
60
~7
References
The Migrating Double Bond - Repetition Course Organic Chemistry 1.6 - YouTube. (2024, October 18).
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
Development of forced degradation and stability indicating studies of drugs—A review.
Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - NIH. (2020, July 7).
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
troubleshooting low conversion in Knoevenagel condensation of cycloheptanone
Technical Support Center: Knoevenagel Condensation Topic: Troubleshooting Low Conversion in Knoevenagel Condensation of Cycloheptanone Welcome to the technical support center. This guide is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Knoevenagel Condensation
Topic: Troubleshooting Low Conversion in Knoevenagel Condensation of Cycloheptanone
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Knoevenagel condensation, specifically focusing on low conversion rates when using cycloheptanone as a substrate. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's causality to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm seeing very low conversion in my Knoevenagel condensation of cycloheptanone with an active methylene compound. What are the most common culprits?
Low conversion in the Knoevenagel condensation of cycloheptanone is a frequent issue stemming from the ketone's inherent properties and reaction equilibrium. Ketones are generally less reactive than aldehydes, and cycloheptanone's steric bulk can further hinder the initial nucleophilic attack.[1][2] The primary areas to investigate are:
Catalyst Choice and Activity: The type and strength of the base catalyst are critical. A base that is too strong can cause self-condensation of cycloheptanone, while one that is too weak will not effectively deprotonate the active methylene compound.[3]
Water Removal: The reaction produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of this water can inhibit the reaction or shift the equilibrium back toward the reactants, drastically reducing the yield.[2][3]
Reaction Conditions: Temperature and reaction time are key parameters. Cycloheptanone may require more forcing conditions (higher heat) than simpler ketones or aldehydes, but excessive heat can promote side reactions.[5]
Reagent Quality: The purity of cycloheptanone, the active methylene compound, and the solvent can significantly impact the reaction's success.
This guide will walk you through a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: A Deeper Dive
This section provides a logical workflow to identify and solve the root cause of low conversion.
Caption: A systematic troubleshooting workflow for low conversion.
Q2: How does my choice of catalyst affect the reaction with a sterically hindered ketone like cycloheptanone?
The catalyst's role is twofold: it must be basic enough to deprotonate the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion, but mild enough to avoid promoting the self-condensation of cycloheptanone.[4]
Expert Insight: For ketones, especially sterically hindered ones, ammonium salts like ammonium acetate or amine/acid pairs like piperidine with acetic acid are often superior to free amines alone.[6] These systems provide both a basic component (the amine) to generate the nucleophile and a mild acidic component to protonate the intermediate alkoxide and facilitate the final dehydration step.[7] Theoretical studies suggest that piperidine's primary role is to facilitate the final elimination (dehydration) step, which is often rate-limiting.[7][8]
Common Pitfalls:
Strong Bases (e.g., NaOH, NaOEt): These should be avoided as they aggressively promote the self-aldol condensation of cycloheptanone, leading to a complex mixture of byproducts and loss of starting material.[9][10]
Weak Amines (e.g., Triethylamine): While a good non-nucleophilic base, it may not be sufficient on its own to catalyze the reaction to completion, especially the dehydration step.
Recommendation: If you are using a simple amine like piperidine or pyridine, consider switching to a buffered system like piperidinium acetate or ammonium acetate.
Catalyst System
Typical Use Case
Advantages for Cycloheptanone
Disadvantages
Piperidine/Acetic Acid
General purpose, robust
Provides both basic and acidic species to facilitate the full catalytic cycle.
Requires careful optimization of the amine/acid ratio.
Ammonium Acetate
One-component catalyst
Simple to use, effective for many ketone condensations.
Can be less active than piperidine-based systems.
Lewis Acids (e.g., TiCl₄, ZnCl₂)
With tertiary amines
Can activate the ketone's carbonyl group toward nucleophilic attack.
Requires strictly anhydrous conditions; can be harsh.
Strong Bases (e.g., NaOH)
Not Recommended
N/A
Promotes significant self-condensation of cycloheptanone.[10]
Q3: My reaction seems to stall. Why is removing water so critical, and what is the best method?
The Knoevenagel condensation is a reversible reaction where water is a byproduct.[5] Failure to remove water allows it to accumulate, which can hydrolyze the product or, more significantly, drive the equilibrium back towards the starting materials, causing the reaction to stall.[2]
Causality: The final step of the mechanism is the elimination of water to form the α,β-unsaturated product. By continuously removing water, you are applying Le Châtelier's principle to constantly push the reaction forward towards completion.
The Gold Standard: The Dean-Stark Apparatus
The most effective method for water removal is azeotropic distillation using a Dean-Stark trap.[5][11] This involves running the reaction in a solvent that forms an azeotrope with water, such as toluene or benzene. The azeotrope boils, condenses, and collects in the trap. The denser water separates to the bottom while the solvent overflows back into the reaction flask.[12][13]
Recommendation: If you are not already doing so, implement a Dean-Stark apparatus. If you are, ensure your system is efficient: the heating is vigorous enough to ensure a steady reflux rate, and the glassware is properly assembled.[12]
Caption: The Knoevenagel condensation cycle highlighting water elimination.
Q4: Could impurities in my cycloheptanone be the problem?
Absolutely. Commercial cycloheptanone can contain impurities like water, cyclohexanol, or other carbonyl compounds (e.g., pentanal, hexanal, 2-cyclohexen-1-one) from its manufacturing process.[10][14]
Impact of Impurities:
Water: As discussed, water will inhibit the reaction.
Aldehydes: Aldehydes are much more reactive than ketones in the Knoevenagel condensation.[2] Trace aldehyde impurities will react preferentially, consuming your active methylene compound and catalyst, leading to unwanted byproducts and low conversion of the desired cycloheptanone.
Other Ketones/Unsaturated Ketones: Can lead to a mixture of products that are difficult to separate.[15]
Recommendation: Purify the cycloheptanone before use. A common method is through the formation of its bisulfite addition product, which can be isolated and then decomposed to regenerate the pure ketone.[16] Alternatively, simple distillation can remove many non-volatile or highly volatile impurities.
Experimental Protocols
Protocol 1: Baseline Knoevenagel Condensation with Dean-Stark Water Removal
This protocol establishes a robust baseline for the condensation of cycloheptanone.
Apparatus Assembly: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[5] Ensure all glassware is oven-dried.
Reagents: To the flask, add:
Cycloheptanone (1.0 eq)
Active methylene compound (e.g., malononitrile, 1.1 eq)
Toluene (to fill the flask to about half-full)
Catalyst (e.g., piperidine, 0.1 eq, and acetic acid, 0.1 eq)
Reaction:
Fill the Dean-Stark trap with toluene through the top of the condenser.[11]
Heat the mixture to a vigorous reflux. The oil bath temperature should typically be ~130 °C for toluene.[11]
Monitor the reaction by observing the collection of water in the bottom of the trap.[5]
Continue refluxing until no more water is collected and Thin Layer Chromatography (TLC) analysis indicates the consumption of the limiting reagent (cycloheptanone).[3]
Work-up:
Cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
Purify the crude residue by column chromatography or recrystallization.[3]
Protocol 2: Small-Scale Catalyst Screening
Use this protocol to quickly identify the most effective catalyst for your system.
Setup: In separate, dry 4 mL vials equipped with small magnetic stir bars, add cycloheptanone (1.0 mmol) and the active methylene compound (1.1 mmol) dissolved in 2 mL of toluene.
Catalyst Addition: To each vial, add a different catalyst system (5-10 mol%).[5]
Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate at 110-120 °C.
Analysis: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each vial, dilute it, and analyze by TLC or GC-MS to compare the conversion rates for each catalyst.[5] This will identify the most promising catalyst to use on a larger scale with the Dean-Stark setup.
References
Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]
YouTube. (2020, April 15). Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. Retrieved from [Link]
YouTube. (2025, September 16). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Retrieved from [Link]
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol conde... Study Prep. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. Retrieved from [Link]
ACS Omega. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
The Journal of Physical Chemistry B. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Google Patents. (n.d.). Purification of cyclohexanone - US3933916A.
Industrial & Engineering Chemistry Research. (n.d.). Kinetics of Alkali-Catalyzed Condensation of Impurities in the Cyclohexanone Purification Process. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst. Retrieved from [Link]
Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
ResearchGate. (2025, August 7). Catalytic Condensation of Carbonyl Compounds during the Synthesis of Cyclohexanone in the Production of Caprolactam. Request PDF. Retrieved from [Link]
Bryn Mawr College. (n.d.). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Retrieved from [Link]
PubMed Central. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
Taylor & Francis Online. (2006, August 17). Microwave Assisted Knoevenagel Condensation Using Sodium Fluoride and Lithium Chloride as Catalysts Under Solvent-Free Conditions. Retrieved from [Link]
Google Patents. (n.d.). RU2523011C2 - Method of cyclohexanone purification.
Organic Syntheses. (n.d.). Cycloheptanone. Retrieved from [Link]
ResearchGate. (n.d.). Mechanism of Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Request PDF. Retrieved from [Link]
University of York. (n.d.). Dean Stark Trap. Chemistry Teaching Labs. Retrieved from [Link]
YouTube. (2013, April 22). A Simple Dean-Stark Apparatus Explained. Retrieved from [Link]
1H NMR spectrum analysis of 2-cycloheptylideneacetic acid
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Structural Identity Challenge In the synthesis of 2-cycloheptylideneacetic acid , the...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Structural Identity Challenge
In the synthesis of 2-cycloheptylideneacetic acid , the primary challenge is not merely confirmation of the core structure but the rigorous differentiation between the desired exocyclic alkene (thermodynamic product) and the endocyclic isomer (kinetic or migration impurity).
This guide moves beyond standard spectral listing. It provides a comparative framework to distinguish the target compound from its most common structural analogue, 1-cycloheptenylacetic acid , utilizing 1H NMR as the primary quantitative validation tool.[1]
The Core Comparison
Feature
Target: 2-Cycloheptylideneacetic Acid
Alternative/Impurity: 1-Cycloheptenylacetic Acid
Structure Type
Exocyclic -unsaturated acid
Endocyclic -unsaturated acid
Key Risk
Isomerization under acidic/thermal stress
Often formed during incomplete Knoevenagel condensation
Diagnostic Signal
Singlet (5.75 ppm)
Triplet (6.05 ppm) + Singlet (3.10 ppm)
Detailed Spectral Analysis
The Target Spectrum: 2-Cycloheptylideneacetic Acid
The spectrum of the target compound is characterized by the rigidity of the exocyclic double bond, which creates distinct environments for the ring protons.
Solvent:
(Reference: 7.26 ppm)
Frequency: 400 MHz+ recommended for ring resolution.[1][2]
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
11.50 - 12.50
Broad Singlet
1H
-COOH
Highly dependent on concentration and solvent (dimerization).[1]
5.75
Singlet (s)*
1H
=CH-COOH
Critical Quality Attribute (CQA). The vinyl proton is deshielded by the conjugated carbonyl. May appear as a broad singlet due to small allylic coupling ( Hz).[1]
2.80 - 2.95
Multiplet (m)
2H
Allylic Ring ()
Protons cis to the carboxyl group are deshielded by the anisotropy of the C=O bond ( strain region).[1]
The flexible "bottom" of the heptane ring; often appears as a broad envelope.[1]
The Comparative Benchmark: 1-Cycloheptenylacetic Acid (Endo-Isomer)
Distinguishing the endo isomer is critical because it breaks the conjugation, significantly altering the electronic properties of the molecule for downstream medicinal chemistry applications.
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Comparison Note
6.05
Triplet (t)
1H
=CH- (Ring)
Downfield shift compared to Exo due to ring strain, but distinct triplet splitting ( Hz).[1]
3.10
Singlet (s)
2H
-CH-COOH
The "Smoking Gun". The presence of this methylene peak confirms the double bond has migrated into the ring.
): Set to 5 seconds . The vinyl protons and acid protons have significantly different relaxation times. A short delay will under-integrate the vinyl proton, leading to incorrect purity calculations.
Scans: 16 (sufficient for >95% purity check).
Step 3: Processing & Analysis (The Decision Tree)
Phase Correction: Manual phasing is required to ensure the base of the vinyl singlet is flat.
Integration: Calibrate the homoallylic envelope (1.50-1.80 ppm) to 8H .
Calculation:
(Where is the integration area of the respective peaks)
Visualization of Structural Logic
The following diagram illustrates the diagnostic pathways for distinguishing the target product from its isomer and the synthesis precursor.
Caption: Diagnostic logic flow for differentiating Exocyclic (Target) vs. Endocyclic (Impurity) isomers via 1H NMR.
Scientific Rationale & Troubleshooting
The Ring Size Effect (Anisotropy)
Why does the cycloheptylidene ring differ from the cyclohexylidene analogue?
Conformational Mobility: The seven-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat forms. In the NMR spectrum, this results in a broader "hump" for the homoallylic protons (1.5-1.8 ppm) compared to the sharper multiplets seen in cyclohexane derivatives.
Allylic Strain (
): The exocyclic double bond forces the allylic protons into a rigid alignment to minimize steric clash with the carboxylic acid oxygen.[1] This is why the allylic protons split into two distinct multiplets (2.80 ppm vs 2.40 ppm) rather than a single 4H signal.
Common Pitfalls
The "Aldehyde" Confusion: If the Knoevenagel condensation is incomplete, the starting material (Cycloheptanone) may be present. Look for a triplet at 2.45 ppm (
Decarboxylation: Excessive heating during synthesis can lead to decarboxylation, yielding methylenecycloheptane .[1] This is identified by a shift of the vinyl protons upfield to
4.6 ppm (terminal alkene).
References
Synthesis & General NMR Data
Reddy, B. S. S., et al. "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles."[1] European Journal of Organic Chemistry, 2004, 546-551.[1]
Exocyclic vs.
Reich, H. J.[1] "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison.[3]
General Compilation of NMR Data for Carboxylic Acids
Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data."[1] Springer, 2009.[1] (Standard Reference Text).
Cycloheptane Conformational Analysis
Bocian, D. F., et al. "Conformational Analysis of Cycloheptane and Related Derivatives."[1] Journal of the American Chemical Society, 1975.
A Comparative Guide to the Infrared Spectroscopy of 2-Cycloheptylideneacetic Acid
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of 2-cycloheptylideneacetic acid. Designed for researchers, scientists, and professionals in drug development, this document m...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of 2-cycloheptylideneacetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It delves into the structural basis for the observed spectral features, offers a comparative analysis with structurally related molecules, and provides a robust experimental protocol for acquiring high-quality data.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, providing a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation, we can identify the functional groups present and glean subtle structural information. 2-Cycloheptylideneacetic acid is a molecule of interest that possesses three key structural features dictating its IR spectrum: a carboxylic acid group, an α,β-unsaturated system, and a seven-membered cycloalkylidene ring. Understanding how these features interact and manifest in the IR spectrum is crucial for its unambiguous identification and characterization.
Theoretical Framework: Causality Behind the Absorptions
The primary absorptions in the IR spectrum of 2-cycloheptylideneacetic acid arise from the stretching and bending vibrations of its constituent bonds. The energy of these vibrations, and thus their corresponding wavenumber (cm⁻¹), is determined by bond strength, the mass of the bonded atoms, and molecular geometry.
The Carboxylic Acid Motif: A Tale of Two Bonds
The carboxylic acid functional group provides the most distinct features in the spectrum.
O-H Stretching: In the condensed phase (solid or liquid), carboxylic acids exist predominantly as hydrogen-bonded dimers. This strong intermolecular interaction significantly weakens the O-H bond, causing its stretching vibration to appear as an exceptionally broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][2][3] This broadness is a direct consequence of the dynamic nature of the hydrogen bonding.[4]
C=O (Carbonyl) Stretching: The carbonyl group gives rise to a very strong and sharp absorption.[5][6] For a typical saturated carboxylic acid dimer, this band appears around 1710 cm⁻¹.[3][7] However, in 2-cycloheptylideneacetic acid, the carbonyl is conjugated with the adjacent C=C double bond. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency to the 1690-1710 cm⁻¹ range.[1][7][8]
Caption: Key functional groups and their predicted IR absorptions.
Comparative Analysis
The structural features of 2-cycloheptylideneacetic acid are best understood by comparing its expected IR spectrum to that of related molecules. This comparison highlights the electronic and vibrational effects of each component.
Functional Group / Vibration
2-Cycloheptylideneacetic Acid (Target)
Cycloheptanecarboxylic Acid (Saturated Analogue)
1-Methylcycloheptene (Alkene Analogue)
O-H Stretch (Carboxylic Acid)
~2500-3300 cm⁻¹ (very broad)
~2500-3300 cm⁻¹ (very broad)
N/A
=C-H Stretch (sp²)
~3020 cm⁻¹
N/A
~3015 cm⁻¹
-C-H Stretch (sp³)
~2850-2960 cm⁻¹
~2850-2960 cm⁻¹
~2850-2950 cm⁻¹
C=O Stretch (Carboxylic Acid)
~1690 cm⁻¹ (Lower due to conjugation)
~1710 cm⁻¹ (No conjugation)
N/A
C=C Stretch
~1640 cm⁻¹
N/A
~1650 cm⁻¹
C-O Stretch
~1210-1320 cm⁻¹
~1210-1320 cm⁻¹
N/A
O-H Bend (out-of-plane)
~920 cm⁻¹ (broad)
~920 cm⁻¹ (broad)
N/A
Analysis of Comparison:
Effect of Conjugation: The most significant difference is the position of the C=O stretching band. The ~20 cm⁻¹ shift to a lower wavenumber in 2-cycloheptylideneacetic acid compared to its saturated analogue is a classic indicator of α,β-unsaturation.
[1][9]* Presence of Unsaturation: The appearance of the =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1640 cm⁻¹ are clear evidence of the alkene moiety, which is absent in cycloheptanecarboxylic acid.
[10]
Experimental Protocol: Acquiring an IR Spectrum via ATR
Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples, requiring minimal sample preparation.
Objective: To obtain a high-quality infrared spectrum of solid 2-cycloheptylideneacetic acid.
Materials:
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
2-Cycloheptylideneacetic acid (solid powder)
Spatula
Methanol or isopropanol for cleaning
Lint-free wipes (e.g., Kimwipes)
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Methodology:
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with methanol or isopropanol. Allow the solvent to fully evaporate.
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal itself.
Sample Application: Place a small amount (typically 1-2 mg) of the 2-cycloheptylideneacetic acid powder onto the center of the ATR crystal.
Pressure Application: Engage the pressure clamp to press the solid sample firmly against the crystal. Consistent and adequate pressure is vital for achieving a high-quality spectrum with good signal-to-noise.
Sample Spectrum Collection: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Trustworthiness Note: This protocol is self-validating. A properly collected background will show a flat baseline. The quality of the final spectrum (e.g., peak intensity and signal-to-noise ratio) provides immediate feedback on the quality of the sample-crystal contact achieved.
Conclusion
The infrared spectrum of 2-cycloheptylideneacetic acid is defined by a unique combination of absorptions. The unmistakable, extremely broad O-H stretch from 2500-3300 cm⁻¹ confirms the presence of a carboxylic acid dimer. [2][3][8]The position of the strong carbonyl (C=O) stretch at approximately 1690 cm⁻¹, shifted from the typical ~1710 cm⁻¹, serves as definitive evidence of conjugation with the adjacent C=C bond. [1][7]This, combined with the presence of a vinylic =C-H stretch above 3000 cm⁻¹ and alkyl C-H stretches below 3000 cm⁻¹, provides a comprehensive and unambiguous vibrational fingerprint for the molecule. This guide demonstrates how a systematic, comparative approach to spectral interpretation, grounded in the principles of molecular vibrations, is essential for rigorous structural elucidation.
References
JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
University of California, Davis. IR Absorption Table. [Link]
University of Colorado Boulder. Infrared spectra handout. [Link]
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]
Michigan State University. Infrared Spectrometry. [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
University of Calgary. IR Spectroscopy Tutorial: Alkenes. [Link]
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
ResearchGate. (2015). Theoretical Modeling of the OH Stretch Infrared Spectrum of Carboxylic Acid Dimers Based on First-Principles Anharmonic Couplings. [Link]
University of Puget Sound. Infrared Radiation. [Link]
Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
A Senior Application Scientist's Guide to the Mass Spectrometry of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 1903-29-3)
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, a thorough understanding of a molecule's behavior under various analytical conditions is paramount. This guide provides an in-depth exploration of the mass spectrometric fragmentation pattern of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (CAS 1903-29-3), a compound of interest in synthetic chemistry and as a potential impurity in active pharmaceutical ingredients (APIs). Beyond a mere cataloging of spectral data, we will delve into the mechanistic underpinnings of its fragmentation, compare its analysis by mass spectrometry with alternative techniques, and provide actionable experimental protocols.
Unveiling the Fragmentation Fingerprint of CAS 1903-29-3
Electron Ionization (EI) mass spectrometry is a powerful tool for structural elucidation, providing a unique fragmentation pattern that acts as a molecular fingerprint. For 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, the mass spectrum is characterized by a series of fragment ions that reveal the molecule's structural vulnerabilities upon ionization.
The molecular ion [M]•+ of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is observed at m/z 272, consistent with its molecular weight. The presence of two chlorine atoms is indicated by the isotopic pattern of the molecular ion peak, with [M+2]•+ and [M+4]•+ peaks at approximately 65% and 10% of the [M]•+ peak intensity, respectively.
The fragmentation of this molecule is primarily dictated by the piperazine ring and the lability of the bonds adjacent to the nitrogen atoms, a phenomenon known as alpha-cleavage.[1][2] The presence of the chlorophenyl and chloropropyl substituents further influences the fragmentation pathways.
Proposed Fragmentation Pathways
The major observed fragments in the EI mass spectrum of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine can be rationalized through the following key fragmentation steps:
1. Alpha-Cleavage at the N-4 Position:
The initial ionization likely occurs at one of the nitrogen atoms. Alpha-cleavage adjacent to the N-4 nitrogen, which is attached to the chloropropyl group, is a highly favored fragmentation pathway.[1] This leads to the formation of a stable iminium ion.
Cleavage of the C-C bond beta to the N-4 nitrogen: This results in the loss of a chloropropyl radical (•CH₂CH₂CH₂Cl), leading to the formation of a fragment at m/z 195 .
Cleavage of the C-N bond of the chloropropyl group: This results in the formation of the 1-(3-chlorophenyl)piperazine radical cation at m/z 196 .
2. Fragmentation of the Piperazine Ring:
The piperazine ring itself can undergo characteristic cleavages.[3] These cleavages can occur in the molecular ion or in the fragment ions formed from initial alpha-cleavages. Common piperazine ring fragmentations lead to ions at m/z 70, 56, and 42 .
3. Fragmentation involving the Chlorophenyl Group:
The chlorophenyl group can also participate in fragmentation, although cleavages on the alkyl side of the piperazine are generally more facile. The ion at m/z 111 corresponds to the chlorophenyl radical cation [C₆H₄Cl]•+.
4. Fragmentation of the Chloropropyl Side Chain:
Cleavage within the chloropropyl side chain can also occur. For instance, the loss of a chlorine radical (•Cl) from the molecular ion is possible, though typically less favored than alpha-cleavage.
The following diagram illustrates the proposed primary fragmentation pathways:
HPLC Method Development Guide: Purity Determination of Cycloheptylideneacetic Acid
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Executive Summary Cycloheptylideneacetic acid (CHAA) is a critical intermediate in the synthesis of pharmaceutical agents su...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and QC Analysts
Executive Summary
Cycloheptylideneacetic acid (CHAA) is a critical intermediate in the synthesis of pharmaceutical agents such as Bencyclane . Its purity is a Critical Quality Attribute (CQA) because impurities here—specifically bond-migration isomers and unreacted cycloheptanone—can propagate downstream, leading to complex purification challenges in the final API.
This guide challenges the "generic" unbuffered C18 approach often attempted for this class of compounds. We present a comparative analysis demonstrating that a pH-controlled, gradient elution method on a high-surface-area C18 column significantly outperforms standard isocratic methods in resolution (
), peak symmetry (), and sensitivity.
Analyte Profile & Critical Quality Attributes
Before method selection, we must deconstruct the analyte's physicochemical properties to dictate the separation mechanism.
Property
Value / Characteristic
Impact on HPLC Method
Structure
-unsaturated carboxylic acid on a 7-membered ring.
pH Dependency: At neutral pH, it ionizes (), eluting near the void volume with poor retention. Action: Mobile phase must be acidic (pH < 3.0) to suppress ionization.
UV Max
~215 nm (C=C-COOH conjugation)
Detection: Requires low-UV detection. Solvents must have high UV transmittance (use HPLC-grade Acetonitrile, not Methanol, to reduce baseline noise).
Observation: This method fails due to lack of pH control. The carboxylic acid moiety partially ionizes, leading to severe peak tailing and variable retention times.
Method B: The Optimized Protocol (Recommended)
Column: High-Density C18 (3.5 µm, 150 x 4.6 mm) – e.g., Zorbax Eclipse Plus or equivalent.
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B: Acetonitrile
Mode: Gradient Elution
Performance Data Comparison
Parameter
Method A (Generic Isocratic)
Method B (Optimized Gradient)
Verdict
Tailing Factor ()
2.4 (Severe Tailing)
1.1 (Symmetric)
Method B prevents ionization, sharpening the peak.
Resolution ()
1.2 (Co-elution of isomers)
> 3.5
Gradient focuses the peaks; pH control separates isomers.
Retention Stability
5% RSD (Drifting)
< 0.5% RSD
Buffer stabilizes the surface chemistry.
LOD (Signal-to-Noise)
5 µg/mL
0.1 µg/mL
Sharper peaks = Higher signal height.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are met, the results can be trusted.
Reagents & Preparation
Diluent: Acetonitrile:Water (50:50 v/v).
Buffer Preparation (pH 2.5): Dissolve 2.72 g of
in 1000 mL of HPLC-grade water. Adjust pH to 2.5 0.05 with Diluted Phosphoric Acid (85%). Filter through a 0.22 µm membrane.
Why Phosphate? It provides excellent buffering capacity at pH 2.5 and is UV transparent at 215 nm.
Instrument Parameters
Detector: UV/Vis or PDA at 215 nm (Reference: 360 nm).
Column Temperature: 30°C (Controls viscosity and kinetics).[2]
To ensure the method remains "Trustworthy" over time, every sequence must include a System Suitability Test (SST) standard.
Acceptance Criteria:
Resolution (
): > 2.0 between Cycloheptanone and CHAA.
Tailing Factor (
): Not more than (NMT) 1.5 for the CHAA peak.
Theoretical Plates (
): > 5,000.
Precision: %RSD of peak area < 2.0% (n=6 injections).
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Vertex AI Search. (2023). HPLC Method for Determination of Enantiomeric Purity of Fluoroquinolones. Link (Demonstrates principles of acid separation on C18).
Master Organic Chemistry. (2010). Table of Acids with pKa Values. Link (Source for pKa estimation of carboxylic acids).
JASCO. (2020). UV Spectra of Cholic Acid Derivatives. Link (Analogous UV absorption data for cyclic carboxylic acids).
Comparative Reactivity Profile: Cyclopentylidene vs. Cycloheptylidene Acetic Acid Scaffolds
Executive Summary This guide provides a technical comparison between Cyclopentylidene Acetic Acid (C5-AA) and Cycloheptylidene Acetic Acid (C7-AA) . While both serve as critical lipophilic scaffolds in drug development (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Cyclopentylidene Acetic Acid (C5-AA) and Cycloheptylidene Acetic Acid (C7-AA) . While both serve as critical lipophilic scaffolds in drug development (particularly for NSAIDs and analgesics), their reactivity profiles diverge significantly due to ring-specific conformational constraints known as I-Strain (Internal Strain) .
Key Findings:
Stability: The exocyclic double bond in the 5-membered ring (C5-AA) is thermodynamically stabilized by the relief of eclipsing interactions, making it less reactive toward addition reactions compared to the 7-membered analog.
Reactivity: C7-AA exhibits higher reactivity in electrophilic and nucleophilic additions (e.g., hydrogenation, Michael addition) due to the flexibility of the seven-membered ring and the drive to relieve transannular strain upon re-hybridization.
Sterics: The C7 ring introduces greater lipophilicity and conformational bulk, influencing the metabolic stability and binding affinity of derived pharmacophores.
To predict and manipulate the reactivity of these scaffolds, one must understand the transition between
(olefin) and (saturated) hybridization states within the ring systems.
The 5-Membered Ring (Cyclopentylidene)
State:
(Cyclopentane) suffers from significant eclipsing strain (torsional strain) in its planar or envelope conformations.
Effect: Introducing an exocyclic double bond (
) removes one set of eclipsing interactions.
Conclusion: The
state is favored. Consequently, reactions that convert the double bond back to a single bond (e.g., hydrogenation) are disfavored and proceed slower because they re-introduce strain.
The 7-Membered Ring (Cycloheptylidene)
State:
(Cycloheptane) possesses transannular strain (Prelog strain) due to hydrogens pointing inward across the ring, along with torsional strain.
Effect: While the
form relieves some strain, the 7-membered ring is highly flexible (pseudorotation). It does not experience the same intense stabilization of the exocyclic bond as the 5-membered ring.
Visualizing the Energy Landscape
Figure 1: Comparative energy profile for addition reactions. The 5-membered ring faces a steeper "uphill" thermodynamic battle to return to the saturated state compared to the 7-membered ring.
Experimental Comparison Data
The following data summarizes the reactivity trends. While absolute rate constants vary by specific reaction conditions, the relative trends (
) are consistent across electrophilic additions.
Feature
Cyclopentylidene Acetic Acid (C5)
Cycloheptylidene Acetic Acid (C7)
Practical Implication
Olefin Stability
High (Favored)
Moderate
C5 requires harsher conditions for reduction.
Hydrogenation Rate
Slow ()
Fast ()
C7 is easily over-reduced; C5 offers better chemoselectivity.
Michael Acceptor
Weak
Moderate/Strong
C7 reacts faster with nucleophiles (e.g., thiols, amines).
LogP (Lipophilicity)
~1.8 - 2.1
~2.8 - 3.2
C7 derivatives cross membranes easier but have lower solubility.
Conformation
Rigid (Envelope)
Flexible (Twist-chair)
C5 provides rigid vector positioning for binding pockets.
Both acids are synthesized via Knoevenagel condensation. However, the C7 synthesis often requires stricter temperature control to avoid isomerization of the double bond into the ring (endo-cyclic isomer), which is thermodynamically accessible in flexible rings.
Catalyst: Ammonium acetate (0.1 eq) or Piperidine/Acetic Acid
Solvent: Toluene (with Dean-Stark trap)
Workflow Diagram
Figure 2: Synthesis workflow highlighting the critical monitoring step for the 7-membered ring to prevent endo-cyclic isomerization.
Detailed Procedure
Mixing: Charge a reaction flask with 50 mmol of the cyclic ketone, 55 mmol of cyanoacetic acid, and 5 mmol of ammonium acetate in 60 mL of toluene.
Reflux: Heat to reflux with a Dean-Stark trap.
C5-AA: Reflux until water evolution ceases (typically 4-6 hours).
C7-AA: Monitor by TLC/GC every 30 mins. Stop immediately upon consumption of starting material to prevent double bond migration.
Decarboxylation: The initial product is often the unsaturated nitrile or cyano-acid. Heating >120°C (often during the reflux or a subsequent neat heating step) promotes decarboxylation to the target acetic acid derivative.
Purification:
C5-AA: Recrystallize from Hexane/Ethyl Acetate.
C7-AA: Often requires column chromatography due to higher lipophilicity and potential isomers.
References
Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society. Link
Allinger, N. L. (1957). Conformational Analysis. III. The Conformation of the Cyclooctane Ring. (Discusses medium ring strains relevant to C7). Journal of the American Chemical Society. Link
Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of (cyclopropyl-p-tolyl)acetic acid and related compounds. (Comparative synthesis of cycloalkyl acetic acids). Journal of Medicinal Chemistry. Link
Diwakar, S. D., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Link
Master Organic Chemistry. (2023). Carbocation Rearrangements and Ring Expansion.[1] (Mechanistic insights on ring strain). Link
A Senior Application Scientist's Guide to Distinguishing 2-Cycloheptenylacetic Acid Impurities by NMR Spectroscopy
In the synthesis of specialty chemicals and active pharmaceutical ingredients, rigorous characterization of the target molecule and any accompanying impurities is paramount. For a compound like 2-cycloheptenylacetic acid...
Author: BenchChem Technical Support Team. Date: February 2026
In the synthesis of specialty chemicals and active pharmaceutical ingredients, rigorous characterization of the target molecule and any accompanying impurities is paramount. For a compound like 2-cycloheptenylacetic acid, a seemingly minor variation in the position of a double bond or the stereochemistry of a substituent can significantly impact its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for unambiguous structure elucidation and impurity profiling in such cases. This guide provides a detailed, experience-driven approach to differentiating the potential impurities of 2-cycloheptenylacetic acid using a suite of NMR experiments.
Plausible Synthesis and the Genesis of Impurities
While numerous synthetic routes to 2-cycloheptenylacetic acid can be envisioned, a common and illustrative approach involves the Wittig reaction or a related olefination of a cycloheptanone derivative, followed by hydrolysis. For instance, a Reformatsky reaction with 2-cycloheptenone and ethyl bromoacetate would yield the corresponding ester, which upon hydrolysis gives the desired acid.
This synthetic pathway, like many organic transformations, is not always perfectly selective and can lead to a small population of structurally related impurities. The most probable of these include:
3-Cycloheptenylacetic Acid (Regioisomer): A shift in the position of the double bond from the 2-position to the 3-position. This can arise from isomerization under the reaction or workup conditions.
cis/trans Isomers (Stereoisomers): The geometric isomers related to the orientation of the substituents around the double bond, although for a disubstituted cycloalkene, the ring constraints make this less of a classic cis/trans issue and more one of diastereomers depending on the substitution pattern.
Cycloheptylacetic Acid (Saturated Impurity): Over-reduction during a synthesis that involves a hydrogenation step, or the presence of saturated starting materials.
Each of these impurities presents a unique challenge in characterization due to their structural similarity to the parent compound. However, their distinct electronic and steric environments give rise to subtle yet discernible differences in their NMR spectra.
The Power of NMR in Isomer Differentiation
NMR spectroscopy is exquisitely sensitive to the local electronic environment of each nucleus in a molecule. By analyzing chemical shifts, coupling constants, and through-bond correlations, we can piece together the precise connectivity and stereochemistry of a molecule. For distinguishing the impurities of 2-cycloheptenylacetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is the gold standard.
Distinguishing the Regioisomer: 2- vs. 3-Cycloheptenylacetic Acid
The key to differentiating between the 2- and 3-cycloheptenylacetic acid regioisomers lies in the chemical shifts and coupling patterns of the olefinic protons and the protons on the carbon bearing the acetic acid moiety.
In 2-cycloheptenylacetic acid , the proton on the carbon with the acetic acid group (C2) is allylic. This proximity to the double bond will deshield this proton, causing it to appear at a characteristic chemical shift. Furthermore, this proton will show coupling to the adjacent olefinic proton.
In contrast, for 3-cycloheptenylacetic acid , the proton on the carbon bearing the acetic acid group (C3) is not allylic. It is a standard alkyl proton and will therefore resonate at a higher field (lower ppm) compared to its counterpart in the 2-isomer.
The olefinic protons also provide a clear distinction. In the 2-isomer, the olefinic protons are at positions 2 and 3, while in the 3-isomer, they are at positions 3 and 4. The symmetry and local environment of these protons will result in different chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Distinguishing Regioisomers
Proton
2-Cycloheptenylacetic Acid (Predicted)
3-Cycloheptenylacetic Acid (Predicted)
Rationale for Distinction
Olefinic (C=C-H )
~5.5 - 5.8
~5.6 - 5.9
Different electronic environments and coupling partners.
Allylic (C=C-CH )
~2.5 - 2.8 (at C2)
~2.2 - 2.5 (at C2 and C5)
The proton at C2 in the 2-isomer is directly attached to the substituent-bearing carbon and will have a distinct shift.
Acetic Acid CH₂
~2.3 - 2.5
~2.3 - 2.5
Likely to be similar in both isomers.
Carboxylic Acid OH
~10 - 12
~10 - 12
Highly variable and dependent on concentration and solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Distinguishing Regioisomers
Carbon
2-Cycloheptenylacetic Acid (Predicted)
3-Cycloheptenylacetic Acid (Predicted)
Rationale for Distinction
Olefinic (C =C )
~128 - 135
~129 - 132
The substitution pattern around the double bond will influence the chemical shifts.
C -CH₂COOH
~40 - 45
~35 - 40
The allylic position in the 2-isomer will deshield this carbon.
C H₂COOH
~40 - 43
~40 - 43
Likely to be similar in both isomers.
C OOH
~175 - 180
~175 - 180
Carboxylic acid carbons are typically in this range.
Differentiating Stereoisomers
The differentiation of cis and trans isomers (or more accurately, diastereomers in a cyclic system) by NMR is primarily achieved through the analysis of coupling constants (J-values). The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.
For a cycloheptene ring, the conformational flexibility can complicate the analysis, but generally, the coupling constants between protons on adjacent carbons will differ for different stereoisomers. For instance, the coupling constant between the proton at C2 and the adjacent olefinic proton in 2-cycloheptenylacetic acid will be different for the diastereomers.
A larger coupling constant is typically observed for a trans (or pseudo-axial-axial) relationship, while a smaller coupling constant is indicative of a cis (or pseudo-axial-equatorial/equatorial-equatorial) relationship.[1][2][3]
Identifying the Saturated Impurity: Cycloheptylacetic Acid
The presence of the saturated impurity, cycloheptylacetic acid, is the most straightforward to detect. The complete absence of signals in the olefinic region of both the ¹H (~5.5-6.0 ppm) and ¹³C (~120-140 ppm) NMR spectra is a definitive indicator of its presence. The ¹H NMR spectrum will show a complex multiplet pattern in the upfield region (typically 1.0-2.5 ppm) corresponding to the cycloheptyl ring protons and the acetic acid methylene protons.
Experimental Protocol for Impurity Identification
A systematic approach using a combination of NMR experiments is crucial for the confident identification and quantification of impurities.
Step 1: Sample Preparation
Accurately weigh approximately 10-20 mg of the 2-cycloheptenylacetic acid sample.
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for non-polar to moderately polar compounds.
Add a small amount of an internal standard with a known concentration if quantification is required (e.g., tetramethylsilane (TMS) or a suitable non-interfering compound).
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: ¹H NMR Acquisition
Acquire a standard one-dimensional ¹H NMR spectrum.
Pay close attention to the spectral width to ensure all signals, from the upfield aliphatic protons to the downfield carboxylic acid proton, are captured.
Integrate all signals to determine the relative ratios of the different species present.
Step 3: ¹³C NMR and DEPT Acquisition
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will provide information on the number of unique carbon environments.
Run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135). This will help differentiate between CH, CH₂, and CH₃ groups, which is particularly useful for assigning the carbons in the cycloheptyl ring.
Step 4: 2D NMR for Unambiguous Assignments
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of the proton network within the cycloheptyl ring and confirming the position of the acetic acid substituent relative to the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the carbon skeleton and confirming the position of the double bond and the substituent. For example, in 2-cycloheptenylacetic acid, the methylene protons of the acetic acid group should show a correlation to the olefinic carbon at C2.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for impurity identification and the structural differences between the parent compound and its impurities.
Caption: Workflow for NMR-based impurity identification.
Caption: Structural relationships of potential impurities.
Conclusion
The unambiguous identification of impurities in a sample of 2-cycloheptenylacetic acid is a critical aspect of quality control in research and development. While the structural similarities of potential impurities pose a challenge, a systematic approach utilizing a combination of 1D and 2D NMR techniques provides a robust and definitive solution. By carefully analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can confidently identify and quantify regioisomers, stereoisomers, and saturated impurities, ensuring the integrity of their scientific work and the quality of their products.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Jackman, L. M., & Sternhell, S. (2013). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Elsevier.
"NMR Spectroscopy," Organic Chemistry Data, University of Wisconsin-Madison, [Link].
"Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy," Oxford Instruments, [Link].
COA specification standards for 2-cycloheptylideneacetic acid
CAS: 4438-24-2 | Formula: C₉H₁₄O₂ | M.W.: 154.21 g/mol Executive Summary: The "Gold Standard" Specification For researchers and drug development professionals, 2-cycloheptylideneacetic acid serves as a critical scaffold...
Executive Summary: The "Gold Standard" Specification
For researchers and drug development professionals, 2-cycloheptylideneacetic acid serves as a critical scaffold for introducing the cycloheptyl moiety into pharmacophores (e.g., vasodilators, analgesics). Its performance is not defined merely by assay purity, but by the absence of thermodynamic isomers and synthetic byproducts that interfere with downstream coupling or reduction steps.
This guide contrasts the Pharma-Grade (High Purity) specification—optimized for GMP synthesis—against the Technical Grade alternative. The superior performance of the Pharma-Grade variant is driven by its minimization of the Endo-isomer (2-cycloheptenylacetic acid) , a common impurity that possesses distinct reactivity and biological activity profiles.
Comparative Analysis: Pharma-Grade vs. Technical Grade
The following table outlines the critical divergence in specifications. The "Performance Impact" column highlights why the Pharma-Grade is essential for reproducible API synthesis.
Critical Quality Attribute (CQA)
Pharma-Grade (Recommended)
Technical Grade (Alternative)
Performance Impact (Downstream)
Assay (HPLC)
≥ 99.0%
≥ 95.0%
Low purity leads to stoichiometric errors in coupling reactions (e.g., amide bond formation).
Appearance
White to Off-White Crystalline Powder
Yellow/Beige Solid or Semi-solid
Color indicates oxidation or polymerization; affects final API color and purification load.
Endo-Isomer Impurity
≤ 0.5%
≤ 5.0%
Critical: The endo-isomer (double bond in ring) is chemically distinct and difficult to separate later.
Cycloheptanone (Residual)
≤ 0.1%
≤ 1.0%
Competing nucleophile in certain reactions; indicates incomplete conversion.
Water (Karl Fischer)
≤ 0.2%
≤ 1.0%
High water content hydrolyzes sensitive reagents (e.g., SOCl₂, oxalyl chloride) used in acid activation.
Melting Point
90°C – 92°C
85°C – 89°C
Broad range indicates eutectic impurities (isomers/solvents).
Technical Deep Dive: Synthesis-Driven Impurity Profile
To understand the COA, one must understand the origin of the impurities. The two primary synthesis routes—Reformatsky Reaction (Zinc-mediated) and Horner-Wadsworth-Emmons (HWE) —yield vastly different impurity profiles.
The Isomerization Risk
The target molecule contains an Exocyclic double bond. Under acidic conditions or high thermal stress (common in Technical Grade distillation), the double bond can migrate into the ring to form the thermodynamically stable Endo-isomer .
Pathway Diagram:
The following diagram illustrates the synthetic divergence and impurity generation.
Caption: Synthesis pathways showing the risk of Endo-isomer formation during harsh acid hydrolysis (Reformatsky) versus the direct stereocontrol of HWE.
Trustworthiness in a COA is derived from robust analytical methods. The following protocols are designed to be self-validating , meaning they include internal checks (resolution, tailing factors) to ensure data integrity.
Resolution (Rs): > 1.5 between the Main Peak and the Endo-isomer (Endo-isomer typically elutes slightly later due to increased lipophilicity of the internal ring double bond).
Tailing Factor: < 1.5 (Ensures acid suppression is effective).
Protocol B: 1H-NMR Identity & Isomer Check
Objective: Confirm structure and detect isomeric contamination invisible to UV if co-elution occurs.
Solvent: CDCl₃ or DMSO-d₆.
Key Signals:
Target (Exocyclic): A distinct singlet or triplet-like signal for the vinylic proton =CH-COOH around δ 5.7 - 5.8 ppm .
Impurity (Endo): A vinylic proton signal inside the ring multiplet region or shifted to δ 5.4 - 5.5 ppm (ring double bond), plus a doublet for the -CH₂-COOH methylene group (which is absent in the target).
Validation: Integration of the vinylic proton (1H) against the cycloheptyl ring protons (12H). A ratio deviation >5% suggests impurity presence.
Stability & Handling
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The exocyclic double bond is prone to oxidation (epoxidation) upon prolonged air exposure.
Hygroscopicity: Moderate. Keep container tightly sealed to prevent hydrolysis interference in subsequent activation steps.
Retest Period: 12 months for Pharma-Grade; 6 months for Technical Grade.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20486, 2-Cycloheptylideneacetic acid. Available at: [Link]
Organic Chemistry Portal. Reformatsky Reaction: Mechanism and Recent Literature. Available at: [Link]
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. Available at: [Link]
Safety & Regulatory Compliance
Safety
2-Cycloheptylideneacetic Acid: Proper Disposal & Handling Guide
[1] Executive Summary & Chemical Profile This guide provides an autonomous, field-validated protocol for the safe disposal of 2-cycloheptylideneacetic acid . As a specialized carboxylic acid intermediate used in drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the safe disposal of 2-cycloheptylideneacetic acid . As a specialized carboxylic acid intermediate used in drug discovery (often as a building block for cycloheptane-fused heterocycles), its disposal requires strict adherence to organic acid protocols to prevent environmental contamination and personnel injury.
The Core Directive: Do not treat this substance as "general trash." Despite being a niche organic solid, its acidic nature and lipophilicity dictate that it must be managed via high-temperature incineration through a licensed hazardous waste contractor.
Secondary Containment: Place the primary container into the laboratory's designated "Solid Organic Waste" drum.
Protocol B: Liquid Waste (Reaction Mixtures)
Context: Disposal of mother liquors or reaction mixtures containing the acid.
pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, neutralize to pH 5–9 using a dilute Sodium Bicarbonate solution before adding to the solvent waste container.
Why? Adding strong acids to organic solvent drums can catalyze polymerization or degradation of other wastes, causing heat/pressure buildup.
Solvent Segregation:
Non-Halogenated: If dissolved in Ethanol, Methanol, or Ethyl Acetate → Red Can (Non-Halogenated). [1]
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform → Yellow Can (Halogenated).
Documentation: Log the approximate volume of the acid on the waste container's accumulation log.
Protocol C: Spill Cleanup (Emergency Response)
Context: Accidental benchtop spill of >500mg.
Isolate: Evacuate the immediate area and post a "Do Not Enter" sign.
Gently cover the spill with Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) powder.
Observation: If moisture is present, slight bubbling (CO₂ release) indicates neutralization is occurring.
Collection:
Once bubbling ceases, mix with an inert absorbent (vermiculite or spill pads).
Sweep into a dustpan and deposit into a heavy-duty plastic bag.
Final Wash: Wipe the surface with water and soap; dispose of the paper towels as solid organic waste.
Regulatory Compliance & Scientific Rationale
Environmental Protection Agency (EPA) / RCRA Status
Under the Resource Conservation and Recovery Act (RCRA), 2-cycloheptylideneacetic acid is not a P-listed or U-listed waste by specific name. However, it is regulated based on characteristics :
Corrosivity (D002): If disposed of as an aqueous solution with pH ≤ 2.[4]
Ignitability (D001): Not applicable to the solid, but applicable if dissolved in flammable solvents.
Why Drain Disposal is Prohibited:
Although the molecule contains a polar carboxyl group, the cycloheptylidene ring renders the molecule significantly lipophilic (hydrophobic).
Bioaccumulation: It does not readily degrade in municipal water treatment systems.
Pipe Damage: As a free acid, it can crystallize in plumbing traps or react with metal piping over time.
Self-Validating Safety Check:
Before closing any waste container, ask: Did I mix an acid with a base?
Validation: Touch the side of the container. If it is warm, an unauthorized neutralization reaction is occurring. Vent the cap immediately in a fume hood and notify the safety officer.
References
U.S. Environmental Protection Agency (EPA). (2023).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 2-Cycloheptylideneacetic acid. National Library of Medicine. Retrieved from [Link]
University of Pennsylvania EHRS. (2023). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
Personal protective equipment for handling 2-cycloheptylideneacetic Acid
CAS No: 1903-29-3 Molecular Formula: C₉H₁₄O₂ Molecular Weight: 154.21 g/mol [1] Executive Summary: The "Why" Behind the Protocol As researchers in drug development, we often treat intermediates like 2-cycloheptylideneace...
As researchers in drug development, we often treat intermediates like 2-cycloheptylideneacetic acid as generic "organic acids." This is a safety oversight. Unlike simple acetic acid, this molecule possesses a lipophilic cycloheptylidene ring fused with a reactive carboxylic acid tail.[1]
The Safety Implication: The lipophilic hydrocarbon ring facilitates rapid interaction with the skin's lipid bilayer, potentially accelerating the absorption of the acidic moiety. Standard "splash protection" is insufficient; you need a barrier strategy that accounts for both permeation (due to the ring) and corrosion (due to the acid).
This guide moves beyond basic compliance, establishing a self-validating safety protocol for handling this specific intermediate in synthesis and purification workflows.
Hazard Identification & Risk Assessment
Treat this substance as a high-hazard irritant with potential corrosive properties until specific toxicological data proves otherwise.[1]
Hazard Class
GHS Classification (Derived)
Mechanism of Action
Skin Corrosion/Irritation
Category 2 (Warning)
Acidic protons () denature keratin; lipophilic ring aids penetration.[1][2]
Serious Eye Damage
Category 2A (Warning)
Direct acidic attack on corneal proteins; high risk of permanent opacity.[1]
STOT - Single Exposure
Category 3 (Respiratory)
Fine dusts are highly irritating to mucous membranes.[1]
Physical Hazard
Combustible Dust
Finely divided organic powders can generate static charge during weighing.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes resistance to organic permeation and physical durability.
Permeation Defense: The cycloheptyl ring degrades latex.[1] Nitrile offers superior resistance to organic acids.[1] Double gloving provides a "breakthrough indicator" layer.[1]
Eye Protection
Chemical Splash Goggles (Indirect Venting)
Safety Glasses are Insufficient. Fine organic acid powders drift.[1] Goggles seal the orbital area against dust ingress and accidental splashes.[1]
Respiratory
Engineering Control Primary: Fume Hood.Backup: N95/P100 Respirator
Only required if working outside a hood (not recommended).[1] The vapor pressure is low, but dust generation is the primary inhalation risk.
Body Protection
Lab Coat (Cotton/Poly) + Chemical Apron (Tyvek/PVC)
Standard lab coats absorb liquids.[1] A PVC or Tyvek apron prevents acid saturation of clothing during large-scale transfers (>5g).[1]
Operational Protocols: Step-by-Step
Phase A: Engineering Controls & Preparation
Velocity Check: Ensure Fume Hood face velocity is between 80–100 fpm .
Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1] Organic powders like 2-cycloheptylideneacetic acid are prone to static cling, leading to aerosolization.[1]
Spill Readiness: Position a weak base neutralizer (Sodium Bicarbonate or Calcium Carbonate) within arm's reach, not under the sink.[1]
Phase B: Weighing & Solubilization
Critical Step: This is the highest risk for inhalation exposure.
Don PPE: Put on inner gloves (orange/white) and outer gloves (blue/green) to visualize tears.[1]
Transfer: Open the container only inside the hood.
Weighing: Use a spatula; never pour directly from the stock bottle.
Solvent Addition: If dissolving in DCM or Ethyl Acetate, add solvent slowly.[1] The heat of solution is generally low, but splattering can occur if the powder is dumped rapidly.
Note: If using DMSO, remember that DMSO enhances skin permeability, carrying the acid directly into the bloodstream. Do not touch anything outside the hood with DMSO-contaminated gloves. [1]
Phase C: Decontamination & Disposal
Primary Waste: Dispose of reaction mixtures in the Organic Acid Waste stream.[1] Do not mix with strong oxidizers (Nitric/Perchloric acid) to avoid exothermic decomposition.[1]
Solid Waste: Contaminated paper towels and weigh boats go into Hazardous Solid Waste , not trash.[1]
Glove Removal: Use the "beak method" (pulling one glove off using the beak of the other) to ensure skin never touches the outer surface.[1] Wash hands with soap and water immediately—alcohol gels can increase skin permeability if trace chemicals are present.[1]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic and workflow for handling 2-cycloheptylideneacetic acid.
Figure 1: Decision logic for the safe handling and disposal of 2-cycloheptylideneacetic acid.
Validation: Do not apply neutralizing creams (they trap heat).[1] If redness persists >30 mins, seek medical attention.
Eye Contact:
Flush: Use eyewash station for 15 minutes .[1] Hold eyelids open.
Validation: Even if pain subsides, an ophthalmological exam is mandatory for organic acid exposure to rule out delayed corneal pitting.[1]
References
National Institutes of Health (NIH) - PubChem. 2-Cycloheptylideneacetic acid (CAS 1903-29-3) Compound Summary.[1] Retrieved from [Link]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]